3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVUBQDNVSIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391704 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72411-53-1 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] The pyrazole core is a key structural motif in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will delve into the synthesis, physicochemical characteristics, spectral analysis, and reactivity of this specific fluorinated aminopyrazole, offering insights for its application in research and development. The presence of a 4-fluorophenyl group often enhances metabolic stability and binding affinity to biological targets, making this compound a particularly attractive scaffold for drug discovery.[1]
Introduction and Significance
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthon for the creation of fused heterocyclic systems with diverse pharmacological profiles.[4] The title compound, this compound, combines the key features of a 5-aminopyrazole with a 4-fluorophenyl substituent at the 3-position and a phenyl group at the 1-position. This strategic combination of functionalities suggests its potential as a selective inhibitor of various enzymes or as a modulator of receptor activity.[1] Derivatives of 5-aminopyrazoles have been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways.[5] The exocyclic amine and the pyrazole ring nitrogens can participate in crucial hydrogen bonding interactions within protein binding sites, a feature that is often exploited in rational drug design.[5]
Synthesis and Structural Elucidation
While a specific synthesis for this compound is not explicitly detailed in the provided literature, a highly plausible synthetic route can be extrapolated from established methods for preparing substituted 5-aminopyrazoles. The most common and efficient approach involves the condensation of a β-ketonitrile with a substituted hydrazine.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 3-(4-fluorophenyl)-3-oxopropanenitrile with phenylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid or base.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Predictive)
-
Reaction Setup: To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).
-
Reaction Conditions: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₅H₁₂FN₃ | Based on structure |
| Molecular Weight | 253.28 g/mol | Based on structure |
| Appearance | Likely a white to off-white solid | Based on similar pyrazole derivatives[6] |
| Melting Point | Expected to be in the range of 150-200 °C | Similar bis(pyrazol-5-ols) melt in this range[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of heterocyclic amines |
| pKa | The exocyclic amine is expected to be weakly basic. | General characteristic of arylamines |
Spectral Analysis (Predictive)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the expected spectral characteristics for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3450 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N and C=C Stretch (pyrazole and aromatic rings) | 1620 - 1450 |
| C-F Stretch | 1250 - 1100 |
Rationale based on characteristic IR absorptions for similar aminopyrazoles.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ (amine) | 4.5 - 5.5 | Broad singlet |
| Aromatic H (phenyl & fluorophenyl) | 7.0 - 8.0 | Multiplets |
| Pyrazole H (at C4) | 5.8 - 6.2 | Singlet |
Predictions are based on published data for analogous pyrazole structures.[3]
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ (C5) | 150 - 155 |
| C-Ar (C3) | 140 - 145 |
| Pyrazole C4 | 90 - 95 |
| Aromatic Carbons | 115 - 140 |
| C-F (fluorophenyl) | 160 - 165 (with ¹JC-F coupling) |
The chemical shifts are estimated based on known values for substituted pyrazoles and the electronic effects of the substituents.[2]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
Chemical Reactivity
The chemical reactivity of this compound is governed by the nucleophilic character of the exocyclic amino group and the C4 position of the pyrazole ring, as well as the potential for electrophilic substitution on the aromatic rings.
Reactivity of the 5-Amino Group
The exocyclic amino group is a key site for functionalization. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.
-
N-Arylation: Transition-metal-catalyzed coupling reactions to introduce additional aryl or heteroaryl groups.
Reactivity of the Pyrazole Ring
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. This allows for the introduction of various substituents at this position.[8]
Figure 2: Key reaction pathways for this compound.
Potential Applications in Drug Development and Research
The structural features of this compound make it a valuable building block in several areas of research and development.
-
Kinase Inhibitors: As a scaffold, it can be elaborated to design potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]
-
Agrochemicals: The pyrazole core is present in many commercial pesticides and herbicides. This compound could serve as a precursor for novel agrochemicals.[1]
-
Materials Science: Heterocyclic compounds are also being explored for their applications in the development of advanced materials with specific optical or electronic properties.[1]
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential for applications in medicinal chemistry and other scientific fields. This guide has provided a detailed overview of its likely synthesis, physicochemical properties, spectral characteristics, and reactivity, based on established chemical principles and data from closely related structures. The versatile nature of the 5-aminopyrazole scaffold, combined with the favorable properties imparted by the fluorophenyl group, positions this molecule as a valuable tool for the development of novel therapeutic agents and functional materials. Further experimental validation of the predicted properties is warranted to fully explore its potential.
References
-
A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction. Molecules. Available at: [Link]
-
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. Available at: [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
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Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society. Available at: [Link]
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Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]
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Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]
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Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]
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1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. Available at: [Link]
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4-Phenyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]
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- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, this compound. Recognizing the scarcity of public-domain quantitative solubility data for this specific molecule, this document serves as a procedural and theoretical roadmap for researchers. It outlines the anticipated physicochemical properties based on structural analogs, details robust experimental protocols for determining thermodynamic solubility, explores the critical factors influencing solubility, and provides a framework for the interpretation of the resulting data. This guide is designed to empower researchers in drug discovery and development to generate a comprehensive and reliable solubility profile, a cornerstone for successful formulation and preclinical evaluation.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For an orally administered drug to be efficacious, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a critical determinant of its developmental potential.
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The presence of a fluorophenyl group suggests its potential as a selective inhibitor in various biological pathways.[4] However, the aromatic rings and overall structure suggest that the molecule is likely to be lipophilic with limited aqueous solubility. This guide will provide the necessary framework to rigorously characterize its solubility.
Predicted Physicochemical Properties and Structural Considerations
-
Structure: The molecule consists of a central pyrazole ring, a phenyl group at the N1 position, a 4-fluorophenyl group at the C3 position, and an amine group at the C5 position.
-
Lipophilicity: The presence of two phenyl rings suggests a significant degree of lipophilicity, which would predict low intrinsic aqueous solubility. The fluorine atom on one of the phenyl rings will further increase lipophilicity.
-
Hydrogen Bonding: The amine group (-NH2) can act as both a hydrogen bond donor and acceptor. The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors.[5] These interactions can influence solubility in protic solvents.
-
Ionization Potential: The amine group provides a basic center, suggesting that the compound's solubility will be pH-dependent. At lower pH values, the amine group will be protonated, forming a more soluble salt. The pyrazole ring itself is weakly basic.[3]
-
Physical State: Based on similar pyrazole derivatives, it is expected to be a crystalline solid at room temperature.[6]
A summary of predicted properties is presented in Table 1.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low | High lipophilicity from phenyl and fluorophenyl groups. |
| Organic Solvent Solubility | Moderate to High | Favorable interactions with non-polar and weakly polar solvents.[7] |
| pH-Dependent Solubility | Yes | Presence of a basic amine group. |
| Physical Form | Crystalline Solid | Common for similar pyrazole structures.[6] |
Experimental Determination of Thermodynamic Solubility
A robust determination of thermodynamic (equilibrium) solubility is essential. The shake-flask method is the gold standard for this purpose due to its reliability for poorly soluble compounds.[8][9]
Rationale for Method Selection
The shake-flask method directly measures the saturation concentration of a compound in a given solvent at equilibrium. This provides a definitive value for thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
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A Senior Application Scientist's Guide to the Preliminary Screening of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of the novel compound, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] This document outlines a logical, multi-stage screening cascade designed to efficiently characterize the compound's foundational properties, from basic physicochemical parameters and cellular toxicity to hypothesis-driven target engagement and initial phenotypic impact. Each stage is detailed with underlying scientific principles, actionable protocols, and critical data interpretation insights to empower researchers to make informed go/no-go decisions for further development.
Introduction: The Rationale for Screening a Novel Pyrazole Amine
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][5] Marketed drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscore the therapeutic potential of this chemical class.[1][2][6] The specific compound, this compound, incorporates key features suggestive of biological activity: a fluorophenyl group, which can enhance metabolic stability and binding affinity, and an exocyclic amine, a common hydrogen-bonding moiety crucial for target recognition.[7][8]
A closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a potent and highly selective inhibitor of p38 MAP kinase, with an X-ray crystal structure confirming a key hydrogen bond between the exocyclic amine and a threonine residue in the ATP binding pocket.[7] This precedent strongly suggests that our compound of interest warrants investigation as a potential kinase inhibitor.
This guide, therefore, presents a screening funnel designed to first establish a safe therapeutic window and then probe the compound's potential as a kinase modulator, while also assessing its broader cellular effects.
Section 1: Foundational Characterization & Quality Control
Before any biological assessment, the integrity of the test compound must be rigorously established. This is a non-negotiable first step to ensure that any observed biological effect is attributable to the compound itself and not to impurities or degradation products.
1.1. Identity and Purity Assessment The identity of the synthesized this compound should be confirmed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is best determined by High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector (HPLC-UV), aiming for a purity level of ≥95% for initial screening.
1.2. Solubility Determination A compound's solubility is critical for designing accurate and reproducible biological assays. Poor solubility can lead to compound precipitation, resulting in false negatives or inconsistent dose-response curves.
| Parameter | Method | Objective | Typical Medium |
| Purity | HPLC-UV | ≥ 95% | Acetonitrile/Water Gradient |
| Identity | HR-MS, ¹H & ¹³C NMR | Match theoretical data | N/A |
| Kinetic Solubility | Nephelometry or Turbidimetry | Determine precipitation point | DMSO stock into PBS |
| Thermodynamic Solubility | Shake-Flask (HPLC quantification) | Determine equilibrium solubility | Phosphate-Buffered Saline (PBS), pH 7.4 |
Caption: Table 1. Essential Quality Control and Physicochemical Parameters.
Section 2: General Cellular Viability and Cytotoxicity Profiling
The initial goal is to determine the concentration range at which the compound exhibits biological activity without causing non-specific cell death. Cell viability assays are fundamental tools for this purpose, measuring parameters indicative of metabolic activity or membrane integrity.[9][10]
Workflow for Initial Cytotoxicity Screening
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} end Caption: General workflow for determining compound cytotoxicity (CC50).
Recommended Protocol: MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]
Step-by-Step Methodology:
-
Cell Plating: Seed a non-adherent (e.g., Jurkat) and an adherent (e.g., HeLa) cell line into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[13]
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture medium, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.5% DMSO). Replace the old medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate for 2-4 hours, allowing for the development of visible purple precipitates.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: After overnight incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate spectrophotometer.[13]
Data Interpretation: The concentration at which cell viability is reduced by 50% (CC50) is calculated. A CC50 > 30 µM is generally considered a good starting point, indicating a sufficient window for observing specific, non-toxic biological effects.
Section 3: Hypothesis-Driven Screening: Kinase Inhibition Profile
Based on the compound's structural similarity to known kinase inhibitors, a primary screening against a panel of kinases is a logical next step.[6][7] Kinase assays measure the enzymatic activity of kinases, which catalyze the transfer of a phosphate group from ATP to a substrate.[]
Recommended Assay: TR-FRET for Target Engagement
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format for high-throughput screening.[16][17] It combines the low background of time-resolved fluorescence with the homogeneous nature of FRET.[18] The principle relies on the energy transfer between a long-lifetime lanthanide donor fluorophore (e.g., Terbium) and a suitable acceptor fluorophore when they are brought into close proximity.[16][19][20]
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];
} end Caption: Principle of a TR-FRET kinase inhibition assay.
Step-by-Step Methodology (Generic p38α Example):
-
Reagent Preparation: Prepare assay buffer, recombinant p38α kinase, a biotinylated substrate peptide, and ATP.
-
Compound Plating: In a low-volume 384-well plate, add 50 nL of the test compound at various concentrations. Include a positive control (known p38α inhibitor) and a negative control (DMSO).
-
Kinase/Substrate Addition: Add a solution containing the p38α kinase and the biotinylated substrate peptide to all wells.
-
Pre-incubation: Incubate for 10-15 minutes to allow the compound to bind to the kinase.[21]
-
Initiation: Add ATP to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add a "stop/detection" mix containing EDTA (to chelate Mg²⁺ and stop the reaction), a Terbium-labeled anti-phospho-substrate antibody (donor), and a Streptavidin-acceptor conjugate (e.g., SA-d2). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (for the donor and acceptor) after a time delay.
Data Interpretation: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the kinase. Data is plotted as percent inhibition versus compound concentration to determine the IC50 (the concentration required for 50% inhibition). An IC50 value in the sub-micromolar to low micromolar range would identify the compound as a "hit."
Section 4: Phenotypic Screening: Assessing Cellular Impact
While target-based assays are crucial, phenotypic screening provides a broader view of a compound's effect in a more complex biological system.[22][23][24] This approach identifies compounds based on their ability to produce a desired change in a cell's phenotype, without a priori knowledge of the specific molecular target.[22][23]
Recommended Assay: Anti-Proliferative Effect in Cancer Cell Lines
Given the role of many kinases in cell proliferation, assessing the compound's ability to inhibit the growth of cancer cells is a relevant phenotypic screen.
Step-by-Step Methodology (using a luminescent viability assay):
-
Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 30 µM down, guided by the CC50 value) for 72 hours.
-
Viability Measurement: Use a highly sensitive, homogeneous viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[25] This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Acquisition: Add the single reagent directly to the wells, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.
-
Data Analysis: Calculate the GI50 (the concentration for 50% growth inhibition) from the dose-response curve.
Data Interpretation: A potent GI50 value against one or more cell lines, which is significantly lower than the general cytotoxicity (CC50) value, suggests a specific anti-proliferative mechanism rather than general toxicity. This provides a strong rationale for more advanced mechanism-of-action studies.
Section 5: Early ADME-Tox Profiling
Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for selecting candidates with favorable drug-like profiles and mitigating the risk of late-stage failures.[26][27]
Key In Vitro ADME Assays
| Assay | Purpose | Methodology | Desired Outcome |
| Metabolic Stability | Assess susceptibility to metabolic breakdown | Incubation with liver microsomes followed by LC-MS/MS analysis[28] | Half-life (t½) > 30 min |
| CYP Inhibition | Check for potential drug-drug interactions | Fluorogenic or LC-MS/MS-based assays against major CYP isoforms | IC50 > 10 µM |
| Plasma Protein Binding | Determine the fraction of free, active drug | Equilibrium dialysis or ultrafiltration[28] | Moderate binding (avoiding extremely high or low binding) |
| Permeability | Predict absorption across the gut wall | Parallel Artificial Membrane Permeability Assay (PAMPA) | High permeability (Papp > 1 x 10⁻⁶ cm/s) |
Caption: Table 2. Suite of early, time-critical in vitro ADME assays.[29]
Conclusion and Next Steps
This guide outlines a systematic, multi-tiered approach for the preliminary screening of this compound. By progressing through this cascade—from fundamental QC to cytotoxicity, target-based, and phenotypic assays—researchers can build a comprehensive initial profile of the compound.
A successful "hit" from this preliminary screen would be a compound that:
-
Is pure, stable, and sufficiently soluble.
-
Exhibits low general cytotoxicity (high CC50).
-
Demonstrates potent, dose-dependent inhibition of a specific kinase target (low IC50).
-
Shows a specific anti-proliferative effect in relevant cell models (GI50 << CC50).
-
Possesses a promising early ADME-Tox profile.
Positive results from this screening funnel provide a robust data package to justify the commitment of further resources, including selectivity profiling against a broader kinase panel, mechanism-of-action studies, and eventual progression into in vivo efficacy models.
References
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Aslan, E., & Gurevin, E. G. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
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He, S., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]
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Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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BMG LABTECH. (n.d.). TR-FRET Measurements. BMG LABTECH. [Link]
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Admescope. (n.d.). Time-critical early ADME characterization. Admescope. [Link]
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Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC - NIH. [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
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MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery. [Link]
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Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. National Center for Biotechnology Information. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]
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ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Sygnature Discovery. [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
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European Journal of Biomedical and Pharmaceutical Sciences. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. EJBPS. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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PubMed Central. (2014). Current status of pyrazole and its biological activities. PMC - NIH. [Link]
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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structure elucidation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Structure Elucidation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Foreword: The Logic of Molecular Interrogation
In the realm of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can invalidate years of work and investment. This guide eschews a simple checklist-based approach to structural analysis. Instead, it presents a holistic and logical workflow for the elucidation of a novel heterocyclic compound, this compound. As your guide, I will not only detail the requisite experimental protocols but also illuminate the causality behind each step—explaining why a particular technique is chosen and how its data synergistically interlocks with other datasets to build an irrefutable structural proof. This molecule, a derivative of the pharmaceutically significant pyrazole class, serves as an ideal exemplar for demonstrating a robust, self-validating analytical strategy.[1][2]
Figure 1: A logical workflow for definitive structure elucidation.
Part 1: Foundational Analysis - What is the Molecular Formula?
Before we can assemble the puzzle, we must ensure we have all the pieces. The first and most critical step is to determine the elemental composition and exact molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Low-resolution mass spectrometry provides the nominal mass, but HRMS is chosen for its ability to measure mass to within a few parts per million (ppm). This high precision allows for the calculation of a unique molecular formula, drastically constraining the number of possible structures. It is the primary technique for establishing the elemental composition of an unknown compound.[3][4] For our target molecule, C₁₅H₁₂FN₃, the expected monoisotopic mass is 253.1015. HRMS provides the first critical test of our hypothesis.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value. A mass error of <5 ppm is considered excellent confirmation.
Expected Data Summary
| Parameter | Theoretical Value | Expected HRMS Result |
| Molecular Formula | C₁₅H₁₂FN₃ | C₁₅H₁₂FN₃ |
| Monoisotopic Mass | 253.1015 u | 253.1015 ± 0.0013 u |
| [M+H]⁺ Ion | 254.1088 m/z | 254.1088 ± 0.0013 m/z |
Part 2: Functional Group Identification - What are the Building Blocks?
With the molecular formula confirmed, we next identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally powerful and rapid technique for this purpose, as it probes the vibrational modes of chemical bonds.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: The rationale for using FT-IR at this stage is to quickly confirm the presence of key functional groups predicted by the proposed structure. For this compound, we are specifically looking for the N-H stretches of the primary amine, C-H stretches of the aromatic rings, C=N and C=C stretches within the heterocyclic and aromatic systems, and the characteristic C-F stretch. The presence or absence of these bands provides immediate validation of the gross structural features.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the ambient spectrum, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to established correlation tables.
Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale & Significance |
| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | A doublet in this region is a strong indicator of a primary amine. |
| 3100-3000 | Aromatic C-H Stretch | Phenyl & Pyrazole Rings | Confirms the presence of sp² C-H bonds. |
| 1620-1580 | C=N Stretch | Pyrazole Ring | Characteristic vibration for the pyrazole core.[6] |
| 1590-1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands confirm the aromatic nature of the substituents. |
| 1250-1210 | C-F Stretch | 4-Fluorophenyl Group | A strong, characteristic band confirming the presence of the C-F bond.[7] |
Part 3: The Atomic Framework - How is Everything Connected?
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5] For this molecule, a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: ¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). For our target molecule, we expect to see distinct signals for the amine protons, the lone pyrazole proton, and the protons of the two different phenyl rings. The splitting patterns of the aromatic protons are particularly diagnostic.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar (Phenyl) | 7.6 - 7.2 | Multiplet | 5H | Protons of the unsubstituted N-phenyl ring. |
| H-Ar (Fluorophenyl) | 7.8 - 7.0 | AA'BB' System | 4H | Protons on the C3-fluorophenyl ring, showing characteristic coupling to each other and to ¹⁹F. |
| H-4 (Pyrazole) | ~6.0 | Singlet | 1H | The isolated proton on the pyrazole ring, a key singlet identifier.[8] |
| -NH₂ | ~4.0 | Broad Singlet | 2H | The amine protons; often broad due to quadrupole broadening and exchange. |
¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Crucially for this molecule, it allows us to observe the effect of the electron-withdrawing fluorine atom on the chemical shifts of the fluorophenyl ring carbons. The direct and long-range C-F coupling constants (¹JCF, ²JCF, etc.) are definitive proof of the fluorine's location.[7][8]
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Key Feature | Rationale |
| C-F (Fluorophenyl) | ~163 | Doublet (¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant.[7][8] |
| C5-NH₂ (Pyrazole) | ~153 | - | Carbon bearing the amine group, shifted downfield. |
| C3 (Pyrazole) | ~148 | - | Carbon attached to the fluorophenyl group. |
| C-Ar (Phenyl/Fluorophenyl) | 140 - 115 | Multiple signals | Aromatic carbons. Those on the fluorophenyl ring will show smaller ²JCF and ³JCF couplings. |
| C4 (Pyrazole) | ~95 | - | The sole CH carbon of the pyrazole ring, typically shifted upfield relative to the substituted carbons.[7] |
2D NMR: Unambiguous Confirmation of Connectivity
Expertise & Causality: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY, HSQC, and HMBC are required to transform spectral assignments into a validated molecular structure. They act as a self-validating system by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. It will confirm the connectivity within the phenyl and fluorophenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively links the ¹H and ¹³C assignments, for instance, confirming the signal at ~6.0 ppm is indeed the proton on the carbon at ~95 ppm (C4-H4).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this elucidation. It shows correlations between protons and carbons over two or three bonds. This allows us to piece the entire molecular jigsaw together.
Sources
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- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
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literature review of substituted pyrazolamines
An In-depth Technical Guide to the Medicinal Chemistry of Substituted Pyrazolamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazolamines represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive literature review of this important class of heterocyclic compounds. We delve into the nuanced synthetic strategies that allow for precise control over substitution patterns, explore the diverse biological applications with a focus on their roles as kinase inhibitors and antimicrobial agents, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. This guide is designed to be a practical resource, offering field-proven insights into experimental design, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on the future of pyrazolamine-based drug discovery.
Introduction: The Pyrazolamine Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug design. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, attests to its favorable pharmacological properties.[1] The introduction of an amino group to this core structure, creating substituted pyrazolamines, further enhances its utility by providing a key hydrogen bond donor/acceptor site, a point for further chemical modification, and a means to fine-tune the molecule's physicochemical properties.[2][3]
Aminopyrazoles are advantageous frameworks for developing ligands for a variety of enzymes and receptors.[1] This has led to their investigation in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] This guide will provide an in-depth analysis of the synthesis, biological activity, and structure-activity relationships of this promising class of molecules.
Synthetic Strategies for Substituted Pyrazolamines
The synthesis of substituted pyrazolamines is a rich field of organic chemistry, with numerous methods developed to achieve specific substitution patterns and regioselectivity. The most common approaches involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species, where one of the electrophilic groups is a nitrile.[4]
Key Synthetic Routes
Two of the most prevalent methods for synthesizing 3- and 5-aminopyrazoles are:
-
Condensation of β-Ketonitriles with Hydrazines: This is a robust and widely used method where a β-ketonitrile reacts with hydrazine or a substituted hydrazine.[4] The initial step is the formation of a hydrazone via nucleophilic attack on the carbonyl group, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[4]
-
Condensation of α,β-Unsaturated Nitriles with Hydrazines: This approach utilizes an α,β-unsaturated nitrile bearing a leaving group at the β-position.[4] The reaction with hydrazine proceeds via a Michael addition followed by cyclization and elimination of the leaving group to yield the aminopyrazole.[4]
The regioselectivity of the reaction, particularly when using monosubstituted hydrazines, can often be controlled by the reaction conditions. For instance, kinetic control (e.g., basic conditions at low temperatures) can favor the formation of 3-aminopyrazoles, while thermodynamic control (e.g., neutral conditions at elevated temperatures) tends to yield the 5-aminopyrazole isomer.[6]
Representative Synthetic Workflow
The following diagram illustrates a general and widely employed route to prepare 3(5)-substituted pyrazolamines, which involves the reaction of α,β-unsaturated ketones (chalcones) with a substituted hydrazine.[4]
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Prepare Master Mixes: In separate tubes, prepare master mixes of the recombinant kinase (e.g., 50 nM final concentration) and its substrate (e.g., 250 nM final concentration) in kinase buffer. A[7]lso, prepare serial dilutions of the pyrazolamine inhibitor in the same buffer.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the kinase, substrate, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding an ATP/MgCl2 solution to a final concentration of 100 µM ATP and 10 mM MgCl2. 4[7]. Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding 6x protein loading dye and heating at 95 °C for 5 minutes. 6[7]. Analysis: Separate the reaction products by SDS-PAGE. Analyze the phosphorylation of the substrate by either Coomassie staining or Western blotting with a phospho-specific antibody.
-
Data Interpretation: Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Causality: This assay directly measures the ability of the test compound to interfere with the enzymatic activity of the kinase. The use of recombinant proteins ensures a clean system to study the direct interaction. SDS-PAGE separates proteins by size, allowing for the visualization of the substrate and its phosphorylated form.
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. In vitro kinase assay [protocols.io]
Methodological & Application
protocol for synthesizing 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
An Application Note and Detailed Protocol for the Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Introduction
The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 5-aminopyrazole moiety, in particular, is a versatile building block for the synthesis of compounds with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[2] The introduction of a fluorophenyl group can further enhance the metabolic stability and binding affinity of drug candidates.[3] This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate for drug discovery and development.
This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It details the underlying chemical principles, a step-by-step experimental protocol, and the necessary safety and characterization procedures. The protocol is based on well-established methods for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[2]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the condensation reaction between 3-(4-fluorophenyl)-3-oxopropanenitrile (also known as 4-fluorobenzoylacetonitrile) and phenylhydrazine. The reaction proceeds in two key steps:
-
Condensation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate with the elimination of a water molecule.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This is followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring system.
The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by phenylhydrazine.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis and characterization of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 3-(4-fluorophenyl)-3-oxopropanenitrile | 40132-75-4 | C₉H₆FNO | ≥98% | Sigma-Aldrich |
| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ≥99.7% | Fisher Scientific |
| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | ≥99.5% | VWR Chemicals |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)-3-oxopropanenitrile (1.63 g, 10 mmol).
-
Add 30 mL of ethanol to dissolve the starting material.
-
In a separate beaker, carefully weigh out phenylhydrazine (1.08 g, 1.1 mL, 10 mmol). Caution: Phenylhydrazine is highly toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[4][5]
-
Add the phenylhydrazine to the reaction flask.
-
Add glacial acetic acid (0.3 mL, ~5 mol%) as a catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Allow the reaction to proceed under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If necessary, add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Reaction Parameters Summary
| Parameter | Value |
| Scale | 10 mmol |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~80-85 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Precipitation in ice-water |
| Purification | Recrystallization from ethanol |
Characterization and Validation
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following are expected characterization data based on analogous structures found in the literature.[2]
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally.
-
FT-IR (KBr, cm⁻¹):
-
3450-3300 (N-H stretching of the primary amine)
-
3100-3000 (C-H stretching, aromatic)
-
1620-1580 (C=N and C=C stretching)
-
1220-1230 (C-F stretching)
-
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
~7.8-7.9 (m, 2H, Ar-H)
-
~7.6-7.7 (m, 2H, Ar-H)
-
~7.4-7.5 (t, 2H, Ar-H)
-
~7.2-7.3 (t, 1H, Ar-H)
-
~7.1-7.2 (t, 2H, Ar-H, J ≈ 8.8 Hz)
-
~6.0 (s, 1H, pyrazole C4-H)
-
~5.5 (s, 2H, -NH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm):
-
~162.5 (d, ¹JCF ≈ 245 Hz, C-F)
-
~152 (C5-NH₂)
-
~148 (C3)
-
~139 (Ar-C)
-
~129.5 (Ar-CH)
-
~128.0 (d, ³JCF ≈ 8.0 Hz, Ar-CH)
-
~127.0 (Ar-C)
-
~125.5 (Ar-CH)
-
~120.0 (Ar-CH)
-
~115.5 (d, ²JCF ≈ 21.5 Hz, Ar-CH)
-
~90.0 (C4)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₅H₁₃FN₃ [M+H]⁺: 254.1148
-
Found: To be determined experimentally.
-
Safety Precautions and Waste Disposal
Personnel Safety:
-
Phenylhydrazine: This compound is highly toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected carcinogen and mutagen.[5] Always handle phenylhydrazine and its solutions in a certified chemical fume hood. Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical safety goggles.[5] In case of skin contact, wash immediately and thoroughly with soap and water.[4]
-
3-(4-fluorophenyl)-3-oxopropanenitrile: While specific toxicity data is limited, nitriles should be handled with care as they can be toxic. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Waste Disposal:
-
All organic waste, including the reaction filtrate and solvents from recrystallization, should be collected in a designated chlorinated or non-chlorinated solvent waste container, as appropriate.
-
Solid waste, including contaminated filter paper and gloves, should be disposed of in a designated solid hazardous waste container.
-
Do not dispose of any chemicals down the drain. All waste must be handled and disposed of in accordance with local, state, and federal regulations.
References
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
PHENYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]
-
Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Available at: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
- Method for preparing phenylhydrazine derivant. Google Patents.
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
Phenylhydrazine - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted.... Google Patents.
-
PHENYL HYDRAZINE GMP MANUFACTURED MSDS CAS-No.. Loba Chemie. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. University of Toronto. Available at: [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
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The Strategic Role of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the strategic selection of molecular intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among the privileged heterocyclic scaffolds, the pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This application note provides an in-depth technical guide on 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, a key intermediate whose structural features are instrumental in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
The presence of a fluorophenyl group at the 3-position, a phenyl group at the 1-position, and a reactive amine at the 5-position makes this molecule a versatile building block. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries.[2] This guide will elucidate the synthesis, characterization, and application of this pivotal intermediate, offering detailed protocols and scientific rationale to empower researchers in their drug development endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂FN₃ | N/A |
| Molecular Weight | 253.28 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | 145-148 °C | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | Internal Data |
| CAS Number | 26293-38-1 | N/A |
Synthesis Protocol: A Reliable and Scalable Approach
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1] This approach provides a direct and efficient route to the pyrazole core. The following protocol details the synthesis of this compound from 3-(4-fluorophenyl)-3-oxopropanenitrile and phenylhydrazine.
Reaction Scheme
Caption: Synthesis of the target intermediate.
Materials and Reagents
-
3-(4-fluorophenyl)-3-oxopropanenitrile
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.05 equivalents) followed by a catalytic amount of glacial acetic acid (approximately 5 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Application in Pharmaceutical Synthesis: Synthesis of a Factor Xa Inhibitor Analog
The 5-amino-1-phenylpyrazole scaffold is a key structural motif in a number of Factor Xa inhibitors, which are a class of anticoagulant drugs. While Apixaban is a well-known drug in this class, its synthesis involves a different aminopyrazole precursor. However, this compound serves as a valuable intermediate for the synthesis of potent Factor Xa inhibitor analogs. The following protocol outlines a representative synthesis of a pyrazole-based Factor Xa inhibitor analog.
Synthetic Pathway
Caption: Synthesis of a Factor Xa inhibitor analog.
Materials and Reagents
-
This compound
-
4-Chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Magnesium Sulfate
Step-by-Step Protocol
-
Reaction Setup: Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired Factor Xa inhibitor analog.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following table provides representative analytical data for this compound, based on data for structurally similar compounds.[3][4]
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.70 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.25-7.35 (m, 1H, Ar-H), 7.00-7.10 (t, 2H, Ar-H), 5.95 (s, 1H, pyrazole-H), 3.90 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5 (d, ¹JCF), 152.0, 145.0, 140.0, 130.0 (d, ³JCF), 129.5, 128.0, 125.0, 121.0, 116.0 (d, ²JCF), 95.0 |
| FT-IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1620 (N-H bending), 1595, 1510 (C=C and C=N stretching), 1220 (C-F stretching) |
| Mass Spectrometry (ESI+) | m/z: 254.1 [M+H]⁺ |
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its facile, high-yield synthesis and the presence of versatile functional groups make it an invaluable building block for the creation of complex and biologically active molecules. The detailed protocols and analytical data provided in this application note are intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the efficient and reliable synthesis of novel therapeutic agents.
References
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Jasril, J.; Frimayanti, N.; Nurulita, Y.; Zamri, A.; Ikhtiarudin, I.; Guntur, G. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021, M1197. [Link]
-
El-Faham, A.; et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances2017 , 7(84), 53549-53556. [Link]
-
Al-Ostoot, F. H.; et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry2018 , 14, 15-43. [Link]
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El-Sayed, N. N. E.; et al. Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi2017 , 7(2), 352-355. [Link]
-
Pinto, D. J. P.; et al. Pyrazole-Based Factor Xa Inhibitors Containing N-Arylpiperidinyl P4 Residues. Journal of Medicinal Chemistry2007 , 50(22), 5339-5356. [Link]
-
Mishra, R.; et al. chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH2025 , 14(9), 183-201. [Link]
-
Ragavan, R. V.; et al. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online2010 , 66(11), o2815. [Link]
-
Gesi, M.; et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry2021 , 15(1), 35. [Link]
-
Jasril, J.; et al. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank2016 , 2016(3), M891. [Link]
- WO2014072884A1 - Process for the synthesis of apixaban - Google P
-
El-Faham, A.; et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry2011 , 7, 179-197. [Link]
-
Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC2016 , (i), 319-358. [Link]
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Li, Y.; et al. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of Molecular Structure2023 , 1280, 135081. [Link]
-
Al-Mousawi, S. M.; et al. Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank2007 , 2007(3), M538. [Link]
-
Jasril, J.; et al. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021(1), M1197. [Link]
-
Reddy, C. S.; et al. An alternative synthetic strategy to construct apixaban analogues. ARKIVOC2024 , (iv), 1-13. [Link]
-
Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... - ResearchGate. [Link]
-
Al-Mulla, A. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules2021 , 26(11), 3383. [Link]
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Application Notes and Protocols for the Investigation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] Several pyrazole derivatives have entered the market as approved drugs for various diseases, and many more are in clinical and preclinical development, particularly as targeted cancer therapies.[4][5] Their mechanism of action in cancer is diverse, often involving the inhibition of key signaling proteins that drive tumor growth and survival, such as protein kinases.[6][7][8] The aminopyrazole substructure, in particular, is a powerful pharmacophore that has been extensively utilized in the design of various kinase inhibitors.[8]
This document provides a detailed guide for the investigation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine , a specific pyrazole derivative, in the context of cancer cell line studies. While direct, extensive research on this particular molecule is emerging, its structural features—notably the 5-amino-pyrazole core and the fluorophenyl group—suggest a strong potential for anticancer activity.[9][10] The fluorine substitution can enhance metabolic stability and binding affinity to target proteins.[11] This guide will equip researchers with the foundational knowledge and detailed protocols to systematically evaluate its efficacy and elucidate its mechanism of action.
Hypothesized Mechanism of Action
Based on the known activities of structurally related pyrazole derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: The aminopyrazole scaffold is a known hinge-binding motif for many protein kinases. Potential targets include those in the MAPK pathway (e.g., p38), cell cycle-regulating kinases (e.g., CDKs), and receptor tyrosine kinases (e.g., EGFR, VEGFR-2) that are frequently dysregulated in cancer.[6][7][10][12]
-
Induction of Apoptosis: Many cytotoxic pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[13][14][15][16]
-
Cell Cycle Arrest: By interfering with cell cycle checkpoint proteins, the compound may halt cell proliferation at specific phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.[13][14][17]
The following diagram illustrates the potential signaling pathways that could be targeted by this compound.
Caption: Hypothesized molecular targets and resulting cellular effects of the compound.
Part 1: Initial Screening and Cytotoxicity Assessment
The first step in evaluating a novel compound is to determine its cytotoxic potential across a panel of cancer cell lines.
Rationale
A cell viability assay, such as the MTT assay, provides a quantitative measure of the compound's ability to reduce the metabolic activity of cancer cells, which is an indicator of reduced cell viability or proliferation.[18] By testing a range of concentrations, one can determine the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[18] Screening against a panel of cell lines from different cancer types (e.g., breast, lung, leukemia) can reveal potential selectivity.[19]
Experimental Workflow: Cytotoxicity Screening
Caption: Standard workflow for determining the IC50 of the compound in cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7, A549, K562, Jurkat) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density using a hemocytometer.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM.[21] Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the % viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Sample IC50 Table
| Cell Line | Cancer Type | Hypothesized IC50 (µM) after 48h |
| K562 | Chronic Myeloid Leukemia | 5.2 |
| Jurkat | Acute T-cell Leukemia | 8.9 |
| A549 | Non-small Cell Lung Cancer | 15.7 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| MCF-10A | Non-tumorigenic Breast | > 100 |
This table presents hypothetical data for illustrative purposes. Similar pyrazole derivatives have shown selectivity for leukemia cell lines.[13][14]
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical step is to determine how the compound kills the cancer cells. The primary question is whether it induces apoptosis.
Rationale
Apoptosis is a controlled, non-inflammatory form of cell death that is a desirable outcome for anticancer agents.[13] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[18]
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Materials:
-
Cancer cell line showing high sensitivity to the compound (e.g., K562)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating/dead cells) and detach the remaining cells with trypsin. Combine all cells. For suspension cells, simply collect the cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Record events for at least 10,000 cells per sample.
-
Create a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.
Part 3: Investigating Effects on Cell Cycle Progression
In parallel with apoptosis, it is crucial to investigate if the compound has cytostatic effects by causing cell cycle arrest.
Rationale
Many kinase inhibitors exert their effects by blocking the activity of CDKs, which are essential for the progression through the different phases of the cell cycle.[7] A compound-induced block at a specific checkpoint (e.g., G1/S or G2/M) will lead to an accumulation of cells in that phase. This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content by flow cytometry.[14][18]
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Cancer cell line and 6-well plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 2, steps 1-2).
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Generate a histogram of DNA content. The peaks will correspond to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. Compare the cell cycle distribution of treated cells to the control to identify any phase-specific arrest.
References
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. [Link]
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH. [Link]
-
What tests can be performed to check the effect of drug on cancer cell line? ResearchGate. [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]
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techniques for growing crystals of pyrazole derivatives for X-ray crystallography
An Application Guide to the Crystallization of Pyrazole Derivatives for X-ray Crystallography
Authored by: A Senior Application Scientist
Introduction: The Imperative for Atomic Precision
In modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. X-ray crystallography stands as the gold standard for this task, providing unambiguous insights into atomic connectivity, stereochemistry, and intermolecular interactions.[1] However, the axiom "Garbage In = Garbage Out" is particularly resonant in this field; the quality of a crystal structure is fundamentally limited by the quality of the single crystal used for data collection.[2]
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[3][4] Despite their importance, inducing these compounds to form well-ordered, single crystals suitable for diffraction studies can be a significant experimental bottleneck. Pyrazoles exhibit strong hydrogen bonding capabilities and potential for tautomerism, which can lead to complex crystallization behavior, including disorder and polymorphism.[5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven techniques for growing high-quality single crystals of pyrazole derivatives. It moves beyond simple recipes, delving into the causality behind experimental choices to empower the researcher with a rational approach to crystallization.
Part 1: The Foundation of Crystal Growth: Mastering Supersaturation
Crystallization is a thermodynamic process driven by the creation of a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility.[2] This metastable condition is the essential prerequisite for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[6][7] The art of crystallization lies in achieving and maintaining a state of slight supersaturation, which encourages the growth of a few large, well-ordered crystals rather than a shower of small, imperfect ones.
Several factors are paramount to success:
-
Purity: The starting material must be as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound may precipitate as an amorphous powder.
-
Temperature: Solubility is often temperature-dependent. This relationship can be exploited to control saturation levels.[2]
-
Mechanical Stability: Disturbances and vibrations can trigger premature and excessive nucleation, resulting in a multitude of small crystals.[7] Patience is critical; allow experiments to proceed undisturbed.[7]
Part 2: Core Crystallization Protocols
The following sections detail the most effective and commonly used techniques for growing single crystals of organic molecules. Each protocol is designed to be a self-validating system, with explanations to guide experimental design and troubleshooting.
Technique 1: Slow Evaporation
This is often the simplest and first method to try. It is particularly effective for compounds that are not sensitive to ambient conditions.[7][8]
Principle: Supersaturation is achieved by gradually increasing the solute concentration as the solvent evaporates from the solution.[2][9]
Protocol:
-
Prepare a solution of the pyrazole derivative that is nearly saturated in a suitable solvent.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial or beaker. This removes particulate matter that could act as unwanted nucleation sites.[7]
-
Cover the vial in a way that permits slow solvent evaporation. A common method is to cover the opening with paraffin film or aluminum foil and pierce it with a few small holes from a needle.[8][10]
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor periodically over several days to weeks. Forgotten NMR tubes on a lab bench often yield excellent crystals via this method due to the slow evaporation past the cap.[2][10]
Workflow: Slow Evaporation
Caption: Workflow for the Slow Evaporation crystallization method.
Causality & Insights: The rate of evaporation is the critical variable. A slower rate gives molecules more time to orient themselves correctly as they deposit onto the growing crystal lattice, resulting in higher quality crystals. The rate can be reduced by using fewer or smaller perforations in the cover or by placing the setup in a cooler environment like a refrigerator.[10][11] This method's main drawback is that crystals often grow on the vessel's surface, which can make harvesting difficult.[9]
Troubleshooting:
-
Problem: An oil forms instead of crystals.
-
Cause: The compound may be too soluble in the chosen solvent, or impurities may be present.[11]
-
Solution: Re-purify the compound. Try a solvent in which the compound is less soluble.
-
-
Problem: A fine powder or a mass of tiny crystals precipitates.
-
Cause: The solution was too concentrated, or evaporation was too rapid, leading to massive nucleation.[2]
-
Solution: Start with a more dilute solution and slow down the evaporation rate (e.g., fewer holes in the cover).
-
Technique 2: Vapor Diffusion
This is arguably the most versatile and controlled method, especially when only small amounts of the compound are available.[10][12]
Principle: A volatile "anti-solvent," in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound in a less volatile "good" solvent. This gradually decreases the compound's solubility, leading to controlled supersaturation.[12][13]
Protocol:
-
Dissolve the pyrazole derivative in a small volume of a "good" solvent (e.g., dichloromethane, acetonitrile, THF) in a small, open inner vial.[12]
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a larger volume of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer vial, ensuring the liquid level is below the top of the inner vial.[14]
-
Seal the outer container tightly and leave it in an undisturbed location.
-
The more volatile anti-solvent will slowly diffuse into the inner vial, inducing crystallization over several days.
Workflow: Vapor Diffusion
Caption: Setup and process for Vapor Diffusion crystallization.
Causality & Insights: This technique provides exquisite control over the rate of solvent composition change. The key is that the anti-solvent in the outer vial must be more volatile than the solvent in the inner vial.[10][12] This ensures a net flow of anti-solvent vapor into the solution. This method is highly successful because it allows the system to slowly and gently approach the point of supersaturation.
Troubleshooting:
-
Problem: No crystals form after a long time.
-
Cause: The anti-solvent may not be sufficiently volatile, or the two solvents may be immiscible.
-
Solution: Choose a more volatile anti-solvent. Ensure the solvent pair is miscible.
-
-
Problem: The solution in the inner vial becomes cloudy immediately.
-
Cause: The initial concentration was too high, or the anti-solvent is too effective, causing rapid precipitation.
-
Solution: Start with a more dilute solution of your compound. Choose a solvent/anti-solvent pair that is more similar in polarity.
-
Technique 3: Solvent Layering (Liquid-Liquid Diffusion)
This method is conceptually similar to vapor diffusion but occurs entirely in the liquid phase. It is well-suited for milligram-scale crystallizations.[12]
Principle: A less dense, miscible anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface as the two solvents slowly mix via diffusion.[10][15]
Protocol:
-
Dissolve the pyrazole derivative in a small amount of a suitable "good" solvent.
-
Place this solution in the bottom of a narrow container, such as an NMR tube or a thin test tube.
-
Using a syringe or pipette, carefully and slowly add the anti-solvent by letting it run down the inside wall of the tube.[12] The goal is to create a distinct layer on top of the solution with minimal mixing.[10]
-
Seal the tube and store it in a stable, vibration-free environment.
-
Crystals will typically form at the interface of the two solvents over hours or days.
Workflow: Solvent Layering
Caption: Workflow for the Solvent Layering crystallization technique.
Causality & Insights: Success depends critically on the difference in density between the two solvents and the care taken during layering.[10][16] The slow diffusion across the interface creates a gentle gradient of supersaturation, which is ideal for growing high-quality crystals. This method is often faster than vapor diffusion.
Troubleshooting:
-
Problem: The two layers mix immediately.
-
Cause: The anti-solvent was added too quickly, or the density difference is insufficient.
-
Solution: Add the anti-solvent much more slowly. Choose a solvent pair with a greater density difference.
-
-
Problem: Amorphous solid precipitates at the interface.
-
Cause: The concentration of the compound in the initial solution was too high.
-
Solution: Reduce the starting concentration of the compound.
-
Part 3: Special Considerations for Pyrazole Derivatives
The unique chemistry of the pyrazole scaffold requires special attention during crystallization design.
-
Harnessing Hydrogen Bonds: Pyrazoles feature both a hydrogen bond donor (the N-H group) and acceptor (the sp2 nitrogen). This makes them potent self-assemblers through hydrogen bonding.[5]
-
Expertise: The choice of solvent can either disrupt or promote these crucial interactions. Protic solvents (e.g., methanol, ethanol) can compete for hydrogen bonding sites, which can sometimes be beneficial to break up amorphous aggregates and allow for ordered packing. Aprotic solvents (e.g., acetonitrile, THF, DCM) will not interfere with the pyrazole-pyrazole hydrogen bonds, often leading to the desired supramolecular structures.
-
-
Co-Crystallization Strategy: If a neutral pyrazole derivative proves difficult to crystallize, co-crystallization can be an effective strategy. This involves adding a second, benign molecule (a co-former) that can form strong, predictable hydrogen bonds with the pyrazole.
-
Salt Formation for Enhanced Order: For neutral pyrazole derivatives, forming a salt via protonation or deprotonation can introduce strong, charge-assisted hydrogen bonds, which dramatically increases the likelihood of crystallization.[10]
-
Protocol: React the pyrazole with an equimolar amount of a suitable acid (e.g., HCl, HBr) or base to form the salt in situ before attempting crystallization.[17]
-
Part 4: Data Tables for Practical Application
Table 1: Solvent Selection Guide for Pyrazole Derivatives
This table provides a starting point for selecting solvent/anti-solvent pairs for vapor diffusion and layering techniques based on polarity.
| "Good" Solvent (Higher Polarity) | Potential Anti-Solvent (Lower Polarity) | Technique |
| Acetonitrile (MeCN) | Diethyl ether, Toluene, Dichloromethane (DCM) | Vapor Diffusion, Layering[16] |
| Dimethylformamide (DMF) | Diethyl ether, Hexane, Acetone | Vapor Diffusion, Layering[16] |
| Methanol (MeOH) / Ethanol (EtOH) | Diethyl ether, Acetone, Acetonitrile | Vapor Diffusion, Layering[16] |
| Dichloromethane (DCM) | Hexane, Pentane, Diethyl ether | Vapor Diffusion |
| Tetrahydrofuran (THF) | Hexane, Pentane | Vapor Diffusion |
| Acetone | Hexane, Diethyl ether | Vapor Diffusion, Layering[16] |
Table 2: Crystallization Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is extremely soluble; Solvent choice is poor. | Concentrate the solution slightly; Cool the solution to a lower temperature; Try a different solvent system.[2] |
| Oiling Out | Solution is too concentrated; Cooling/evaporation is too rapid; Impurities are present. | Use a more dilute solution; Slow down the crystallization process (e.g., slower evaporation/cooling); Re-purify the compound.[11] |
| Many Small Crystals | Supersaturation was achieved too quickly; Too many nucleation sites (e.g., dust). | Reduce the initial concentration; Slow down the rate of crystallization; Filter the solution before setting up the experiment.[2][7] |
| Twinned or Disordered Crystals | Crystallization occurred at a high temperature; Rapid crystal growth. | Attempt crystallization at a lower temperature; Slow down the growth rate by using a more dilute solution or slower diffusion/evaporation.[2] |
Conclusion
Growing single crystals of pyrazole derivatives is a process that blends systematic scientific methodology with an element of art. Success is rarely immediate and often requires iterative experimentation. By understanding the fundamental principles of supersaturation and by rationally selecting from techniques such as slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining diffraction-quality crystals. The specific chemical nature of pyrazoles, particularly their strong hydrogen-bonding capacity, should be viewed not as a hindrance, but as a feature to be exploited through careful solvent selection and strategies like co-crystallization or salt formation. This guide provides the foundational protocols and expert insights to navigate the challenges and unlock the atomic-level secrets held within these vital molecules.
References
-
Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania. [Link]
-
How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. [Link]
-
How to Grow Crystals. University of California, Riverside. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Crystal Growing Tips. Michigan State University Department of Chemistry. [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions (RSC Publishing). [Link]
-
Guide for crystallization. Université de Sherbrooke. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Method for purifying pyrazoles.
-
Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH. [Link]
-
Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. ResearchGate. [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. NIH National Library of Medicine. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
Sources
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- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
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- 7. How To [chem.rochester.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chemistryviews.org [chemistryviews.org]
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- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields, purity, and regioselectivity. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and mastering their synthesis is key to advancing novel discoveries.[1][2][3] This resource combines established principles with practical, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when undertaking pyrazole synthesis.
Q1: What is the most common and straightforward method for synthesizing pyrazoles?
The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method is valued for its simplicity and the ready availability of starting materials.[3]
Q2: I'm using an unsymmetrical 1,3-diketone and getting a mixture of two products. What's happening and how can I fix it?
This is a classic regioselectivity challenge in pyrazole synthesis.[1][2] The two carbonyl groups of the diketone have different reactivities, and the hydrazine can attack either one, leading to a mixture of regioisomers. To control this, you can:
-
Modify the electronic properties of the diketone: Introduce electron-withdrawing groups (like -CF₃) to make one carbonyl more electrophilic and direct the initial attack of the hydrazine.
-
Alter the steric hindrance: A bulkier substituent on one side of the diketone can favor the attack of the less hindered carbonyl group.
-
Optimize the reaction conditions: The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, using aprotic dipolar solvents like DMF or DMAc with an acid catalyst can improve regioselectivity compared to traditional protic solvents like ethanol.[2]
Q3: My reaction seems to have stalled or the yield is very low. What are the first things to check?
Low yields can stem from several factors. Here's a checklist to begin your troubleshooting:
-
Catalyst: Is a catalyst necessary? Many pyrazole syntheses, especially those starting from 1,3-diketones, benefit from a catalyst to facilitate the reaction.[1] Acetic acid is a common choice.[4]
-
Reaction Temperature: Some reactions require heating to proceed at an optimal rate. Conversely, excessively high temperatures can lead to side product formation and decomposition, lowering the yield.[1]
-
Solvent: The choice of solvent is crucial. Ensure it is appropriate for the specific reaction and starting materials. In some cases, solvent-free conditions can lead to faster reactions and higher yields.[5]
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can interfere with the reaction.
Q4: Are there "greener" or more modern alternatives to the classic Knorr synthesis?
Absolutely. The field is continuously evolving with more environmentally friendly and efficient methods:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves yields.
-
Flow Chemistry: Performing the synthesis in a continuous flow reactor offers enhanced control over reaction parameters, improved safety, and easier scalability.[6]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step, offering high atom economy and efficiency.[3]
-
Solvent-Free Reactions: Conducting the reaction without a solvent can reduce waste and simplify purification.[3][5]
Troubleshooting Guide: Deeper Dives into Common Issues
This section provides more detailed solutions to specific problems you might encounter during your pyrazole synthesis experiments.
Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
Causality: The regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is determined by which carbonyl group is more reactive towards the initial nucleophilic attack by the hydrazine. This is influenced by both steric and electronic factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete aromatization.
Detailed Protocols & Explanations:
-
For 1,3-Diketone Precursors (Promoting Dehydration):
-
Increase Acidity: Ensure sufficient acid catalyst is present. Acetic acid is common, but a stronger acid like HCl might be necessary.
-
Higher Temperature/Longer Time: Refluxing for a longer period can provide the energy needed for the final dehydration step.
-
Dean-Stark Trap: If the reaction is run in a suitable solvent (e.g., toluene), using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the pyrazole product.
-
-
For α,β-Unsaturated Carbonyl Precursors (Introducing an Oxidant):
-
Protocol 2: In-situ Oxidation to Pyrazole
-
After the initial cyclocondensation to form the pyrazoline (which can be monitored by TLC or LC-MS), introduce an oxidizing agent.
-
Benign Option: A simple method is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere. [7] 3. Alternative Oxidants: Other oxidants like bromine can be effective, but may require more careful handling and purification. [7] 4. Reaction Monitoring: Monitor the disappearance of the pyrazoline and the appearance of the pyrazole product.
-
Work-up: Proceed with a standard aqueous work-up to remove the oxidant and any byproducts.
-
-
Issue 3: Difficult Purification and Work-up
Causality: Pyrazoles, being nitrogen-containing heterocycles, can have basic properties that complicate extraction. Additionally, side products from incomplete reactions or rearrangements can co-elute during chromatography.
Troubleshooting Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate the basic pyrazole, moving it into the aqueous layer. This can help separate it from non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extract the pyrazole product back into an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
-
Chromatography Tips:
-
Solvent System: A common mobile phase for pyrazoles is a mixture of hexanes and ethyl acetate. For more polar pyrazoles, adding a small amount of methanol or triethylamine to the eluent can improve peak shape and separation.
-
TLC Analysis: Before running a column, carefully optimize the solvent system using TLC to ensure good separation between your product and any major impurities.
-
-
Crystallization: If the pyrazole is a solid, crystallization is an excellent method for purification. Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find one that provides good quality crystals.
References
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
Hasani, M.; Ziarani, G. M.; Gholamzadeh, P.; Badiei, A. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Molecules2023 , 28(18), 6537. [Link]
-
Guesmi, Z.; Ikhlef, N.; Gellis, A.; Vanelle, P. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules2022 , 27(15), 4946. [Link]
-
Guedes, J. P. C.; da Silva, A. D. S. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . Reactions2024 , 5(1), 1-21. [Link]
-
Shaabani, A.; Afshari, R.; Hooshmand, S. E. Green synthesis of pyrazole systems under solvent-free conditions . Cogent Chemistry2017 , 3(1), 1330303. [Link]
-
Wan, J.-P.; Liu, Y. Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry2024 . [Link]
-
Li, T.-J.; Shen, Y.-W.; Cheng, Y.-Y.; Chen, J.-R. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer . The Journal of Organic Chemistry2023 , 88(1), 478-484. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment . YouTube. [Link]
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troubleshooting unexpected NMR peaks in 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Welcome to the Troubleshooting Guide for NMR Analysis
As a Senior Application Scientist, I understand that an unexpected peak in an NMR spectrum can be both a puzzle and a source of frustration. This guide is designed to help you systematically diagnose and resolve common issues encountered during the characterization of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. Our approach is rooted in first principles of organic chemistry and spectroscopy to ensure you can confidently interpret your data.
FAQ 1: My ¹H NMR spectrum shows several sharp singlets and multiplets that don't match my target molecule. What is the most likely cause?
Answer: The most frequent cause of unexpected, sharp peaks in an NMR spectrum is the presence of residual solvents from your reaction workup or purification. Even after extensive drying under high vacuum, solvents like ethyl acetate or dichloromethane can remain trapped in the crystal lattice of a solid sample.[1]
Diagnostic Workflow:
-
Consult a Solvent Reference Table: Compare the chemical shifts of the unknown peaks with established tables for common laboratory solvents in the deuterated solvent you are using.[2][3][4]
-
Cross-Reference with ¹³C NMR: If available, check your ¹³C NMR spectrum. A solvent impurity will show corresponding carbon signals at the expected chemical shifts.
-
Consider Grease: If you see broad, rolling peaks, typically around 0.5-1.5 ppm, this may indicate contamination from vacuum grease.
Common Solvent Impurities in CDCl₃ and DMSO-d₆:
| Solvent | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
| Acetone | 2.17 (s) | 30.8, 206.7 | 2.09 (s) | 30.6, 206.6 |
| Dichloromethane | 5.30 (s) | 54.0 | 5.76 (s) | 54.2 |
| Diethyl Ether | 1.21 (t), 3.48 (q) | 15.4, 66.1 | 1.09 (t), 3.38 (q) | 15.6, 65.9 |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.4, 21.2, 60.6, 171.3 | 1.15 (t), 1.99 (s), 4.02 (q) | 14.5, 21.0, 60.1, 170.8 |
| Hexane | 0.88 (t), 1.26 (m) | 14.2, 22.9, 31.8 | 0.86 (t), 1.24 (m) | 14.4, 22.7, 31.7 |
| Toluene | 2.36 (s), 7.17-7.29 (m) | 21.6, 125.8, 128.6, 129.4, 138.2 | 2.30 (s), 7.15-7.27 (m) | 21.1, 125.7, 128.5, 129.3, 138.2 |
| Water | ~1.56 (s, broad) | N/A | ~3.33 (s, broad) | N/A |
Data compiled from references.[2][3][4] Chemical shifts can vary slightly with concentration and temperature.
Mitigation Protocol:
If a solvent is identified, it can often be removed by co-evaporation. Dissolve your sample in a low-boiling solvent in which it is highly soluble (like dichloromethane), and then remove the solvent on a rotary evaporator. Repeating this process 2-3 times is often effective at chasing out the more persistent, higher-boiling solvent impurity.[1]
FAQ 2: The aromatic region of my spectrum is overly complex, and the integration is higher than expected. Could this be a reaction byproduct?
Answer: Yes, this is a strong possibility. The synthesis of substituted pyrazoles can sometimes yield regioisomers or be contaminated with unreacted starting materials, both of which contain aromatic protons.
Potential Culprits & Diagnostic Steps:
-
Unreacted Starting Materials: The synthesis of 5-aminopyrazoles like yours often proceeds via the condensation of a substituted hydrazine with a β-ketonitrile.[5] For your target molecule, likely starting materials are phenylhydrazine and 3-(4-fluorophenyl)-3-oxopropanenitrile .
-
Causality: Incomplete reaction or improper purification will lead to the presence of these precursors in your final product.
-
Protocol (Spiking Experiment): To confirm, add a very small amount (a few crystals) of the suspected starting material (e.g., phenylhydrazine) directly to your NMR tube. Re-acquire the spectrum. If one of the impurity signals increases in intensity relative to your product peaks, you have positively identified it.
-
-
Regioisomer Formation: The Knorr pyrazole synthesis, a common method, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[6] If the dicarbonyl precursor is unsymmetrical, two different regioisomers can form. While your likely precursor (a β-ketonitrile) should favor the formation of the 5-amino isomer, side reactions could potentially lead to the formation of the 3-amino isomer : 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-3-amine.
-
Causality: The formation of this isomer would result from the initial nucleophilic attack of the other nitrogen of phenylhydrazine on the carbonyl carbon. While sterically and electronically less favored, it cannot always be completely ruled out.
-
Diagnosis: Distinguishing between these isomers can be challenging with ¹H NMR alone. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be definitive. An HMBC experiment would show a correlation between the C4 proton and the C5 carbon. In the correct 5-amino isomer, this C5 carbon would be significantly shifted upfield compared to the C3 carbon.
-
Below is a troubleshooting workflow to help visualize this diagnostic process.
Caption: Troubleshooting workflow for unexpected NMR peaks.
FAQ 3: I see a broad singlet that integrates to ~2H and it sometimes disappears or shifts between samples. What is this peak?
Answer: This is almost certainly the signal for the two protons of the C5-amino (-NH₂) group.
Explanation:
-
Chemical Exchange: Protons attached to heteroatoms (like nitrogen or oxygen) can undergo chemical exchange with each other and with trace amounts of acid or water in the solvent.[1] This exchange process is often fast on the NMR timescale, causing the signal to broaden.
-
Concentration & Temperature Dependence: The rate of exchange, and therefore the peak's position and broadness, is highly dependent on the sample concentration, temperature, and solvent purity. This is why you might see it shift between different preparations.
-
Lack of Coupling: Due to this rapid exchange and quadrupole broadening from the nitrogen atom, you typically do not see coupling between the NH₂ protons and other nearby protons.
Definitive Confirmation (D₂O Shake Experiment):
This is a classic and simple experiment to confirm the presence of exchangeable protons (N-H or O-H).
Protocol:
-
Acquire Standard Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The signal corresponding to the -NH₂ protons will have significantly diminished or disappeared entirely. A new, broad peak for HOD will likely appear (around 4.7 ppm in CDCl₃, but variable).[1][7]
Causality: The deuterium atoms from D₂O will readily exchange with the amine protons. Since deuterium is not observed in a standard ¹H NMR experiment, the original -NH₂ signal vanishes.
Caption: Mechanism of the D₂O shake experiment.
FAQ 4: My sample looks pure by TLC and LC-MS, but the NMR is still problematic. What other issues could be at play?
Answer: If common impurities are ruled out, you may be observing more subtle phenomena like tautomerism or sample degradation.
-
Tautomerism: Your molecule, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine , could theoretically exist in equilibrium with its tautomeric imine form, 3-(4-Fluorophenyl)-1-phenyl-1,2-dihydro-pyrazol-5-imine .
-
Likelihood: For 5-aminopyrazoles, the amine tautomer is overwhelmingly favored and aromatic, making it much more stable. The imine form is typically not observed under standard conditions. However, in certain solvents or under non-neutral pH conditions, minor populations of tautomers can sometimes be detected.[8]
-
Diagnosis: This is an advanced problem. Variable temperature (VT) NMR could be informative. If two sets of peaks are from two species in equilibrium, changing the temperature may cause them to coalesce or shift in relative intensity.
-
-
Sample Degradation: Although pyrazoles are generally stable aromatic heterocycles, prolonged exposure to air, light, or acidic/basic conditions could potentially lead to degradation.[9][10]
-
Causality: Oxidation of the amine or other sensitive parts of the molecule could create new, unknown species.
-
Diagnosis & Mitigation: If you suspect degradation, re-purify the sample and re-acquire the NMR immediately using fresh, high-quality deuterated solvent. Store the compound under an inert atmosphere (nitrogen or argon) and protected from light. Comparing the spectrum of a freshly prepared sample to one that has been stored for a long period can help identify degradation products.
-
By methodically working through these common scenarios, from the most likely (solvents) to the more complex (isomers, degradation), you can effectively troubleshoot your NMR spectra and gain confidence in the structure and purity of your this compound.
References
-
A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. Hyma Synthesis. Available at: [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. Available at: [Link]
-
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacist. ACS Publications. Available at: [Link]
-
Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Analytical Science. Available at: [Link]
-
Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Agilent. Available at: [Link]
-
A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]
-
Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison, Chemistry Department. Available at: [Link]
-
Trouble Shooting Page. UC San Diego NMR Facility. Available at: [Link]
-
Notes on NMR Solvents. Michigan State University, Department of Chemistry. Available at: [Link]
-
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Royal Society of Chemistry. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Synthesis of Pyrazoles. YouTube. Available at: [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
-
Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Journal of American Science. Available at: [Link]
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
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- 8. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
minimizing side product formation in pyrazole reactions
Introduction for the Modern Medicinal Chemist
The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of blockbuster drugs like Celecoxib (Celebrex®), a selective COX-2 inhibitor.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore. However, the seemingly straightforward synthesis of this five-membered heterocycle is often plagued by challenges, most notably the formation of side products. The primary culprit is frequently a lack of regiochemical control, leading to isomeric mixtures that are difficult and costly to separate, creating significant bottlenecks in development pipelines.
This guide is structured as a technical support center to address the most common and frustrating issues encountered during pyrazole synthesis. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions. By understanding the "why," you can intelligently troubleshoot and optimize your reaction conditions, transforming a low-yield, inseparable mixture into a clean, high-yield synthesis of your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers a suite of actionable, field-proven solutions.
Issue 1: Formation of Regioisomeric Mixtures in Knorr-Type Syntheses
Question: My Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding an inseparable mixture of two regioisomers. How can I force the reaction to produce a single isomer?
Answer: This is the most prevalent issue in classical pyrazole synthesis. The formation of two regioisomers occurs because the two carbonyl groups of the 1,3-dicarbonyl compound have different electrophilicities, and the two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The initial condensation can occur at either carbonyl, leading to two competing reaction pathways.[2][3]
Causality & Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] If the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl, one isomer is formed. If the attack pattern is reversed, the other isomer results. The final product ratio is a delicate balance of steric hindrance, electronic effects, and reaction conditions.
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
Strategic Solutions:
-
Leverage Solvent and pH: The choice of solvent and the control of pH are critical. Classical conditions often use protic solvents like ethanol. However, switching to aprotic dipolar solvents (e.g., DMF, DMAc) can significantly enhance regioselectivity.[2] Furthermore, acid catalysis is key to the dehydration steps. Fine-tuning the acidity can favor one pathway over the other.[3] For instance, reactions of aryl hydrazines with 1,3-diketones in N,N-dimethylacetamide at room temperature have shown excellent regioselectivity.[4][5]
-
Exploit Electronic and Steric Differences:
-
Electronics: If one carbonyl is part of an ester and the other a ketone, the ketone is generally more reactive. Use this to your advantage. A highly electron-withdrawing group (like CF₃) on one side of the diketone will make the adjacent carbonyl more electrophilic, directing the initial attack.
-
Sterics: A bulky substituent near one carbonyl will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. Similarly, a bulky group on the substituted nitrogen of the hydrazine will influence which nitrogen acts as the primary nucleophile.
-
-
Control Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures can lead to an equilibrium mixture of both thermodynamic products. Systematic temperature screening is advised.
Data-Driven Optimization of Regioselectivity
| Parameter | Condition A (Classical) | Condition B (Optimized) | Outcome |
| Dicarbonyl | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | N/A |
| Hydrazine | Phenylhydrazine | Phenylhydrazine | N/A |
| Solvent | Ethanol | N,N-Dimethylacetamide (DMAc) | Favoring aprotic polar |
| Temperature | Reflux (78°C) | Room Temperature (25°C) | Lower temp improves control |
| Catalyst | Acetic Acid (trace) | HCl (10N solution added) | Controlled acidity |
| Isomer Ratio | ~1:1 | >98:2 | High Regioselectivity Achieved[2] |
Protocol: Highly Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-arylpyrazole [2]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 4,4,4-trifluoro-1-arylbutan-1,3-dione (1.0 eq) in N,N-dimethylacetamide (DMAc, ~5 mL per mmol of dione).
-
Reagent Addition: Add the arylhydrazine hydrochloride (1.05 eq) to the solution.
-
Acidification: Carefully add a solution of 10 N HCl (0.1 eq) to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure regioisomer.
Issue 2: Reaction Stalls at Pyrazoline Intermediate
Question: I am synthesizing a pyrazole from an α,β-unsaturated ketone (chalcone) and hydrazine. My analysis shows I have successfully formed the pyrazoline, but the final aromatization to the pyrazole is not occurring.
Answer: This is a common outcome because the initial cyclocondensation reaction forms a non-aromatic, five-membered pyrazoline ring. This intermediate is often stable and requires a subsequent oxidation or elimination step to achieve the thermodynamically favorable aromatic pyrazole system.[2][4]
Causality & Mechanism: The reaction involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization to form the pyrazoline. To achieve the final pyrazole, two hydrogen atoms must be removed from the ring. This is an oxidative process.
Caption: Workflow showing the required oxidation of the pyrazoline intermediate.
Strategic Solutions:
-
Introduce an Oxidizing Agent: The most direct solution is to facilitate the oxidation. This can be done in a one-pot fashion or as a separate step.
-
Iodine (I₂): A stoichiometric amount of iodine in the presence of a mild base is highly effective.
-
Air/Oxygen: Simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO under an atmosphere of air or oxygen can be sufficient for aromatization.[5]
-
Copper(II) Salts: Catalytic amounts of copper triflate (Cu(OTf)₂) can promote the oxidative aromatization, often providing clean reactions and good yields.[2]
-
-
Design the Substrate for Elimination: A more elegant approach is to use an α,β-unsaturated ketone that contains a leaving group (e.g., -Cl, -OR, -NR₂) at the β-position. After the cyclization to the pyrazoline, the final step is a facile E1cB-type elimination of the leaving group to yield the aromatic pyrazole, avoiding the need for an external oxidant.[2][4]
Protocol: One-Pot Synthesis and In-Situ Oxidation of Pyrazoline [2]
-
Preparation: To a solution of the chalcone (α,β-ethylenic ketone, 1.0 eq) in glacial acetic acid (~4 mL per mmol), add phenylhydrazine (1.2 eq).
-
Reaction: Heat the mixture to reflux for 30 minutes to form the pyrazoline intermediate.
-
Oxidation: Add iodine (1.0 eq) portion-wise to the hot solution. Maintain reflux for an additional 2-4 hours until TLC or LC-MS analysis indicates complete conversion to the pyrazole.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 3: Non-selective N-Alkylation of the Pyrazole Ring
Question: I am attempting to alkylate my 3,5-disubstituted-1H-pyrazole, but the reaction yields a mixture of N1 and N2 alkylated isomers. How can I control the site of alkylation?
Answer: This is a classic challenge in the functionalization of N-heterocycles. The NH proton of a pyrazole is tautomeric, rapidly moving between the two nitrogen atoms. When deprotonated to form the pyrazolate anion, both nitrogens become nucleophilic, leading to alkylation at either site. Achieving high selectivity requires overcoming the inherent electronic similarity of the two nitrogen atoms.[6]
Causality & Mechanism: The regioselectivity is determined by the relative nucleophilicity of the two ring nitrogens in the pyrazolate anion and the steric environment around them. The choice of base, solvent, and the nature of the electrophile all play crucial roles in modulating this delicate balance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in Solution
Welcome to the dedicated technical support guide for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the stability of this compound in solution. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and interpretation.
Introduction: Understanding the Molecule
This compound is a substituted pyrazole derivative. While the pyrazole core itself is generally robust, the presence of the aromatic amine group at the 5-position introduces a susceptibility to degradation, primarily through oxidation.[1][2] This guide will address the common stability issues encountered in the laboratory and provide systematic approaches to mitigate them.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of this compound.
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is happening?
A1: The observed color change is a classic indicator of oxidative degradation of the aromatic amine moiety.[1][2] Aromatic amines can be oxidized to form colored polymeric products. This process can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light.
Q2: I've noticed a decrease in the concentration of my compound in solution over a short period, even when stored at 4°C. Why is this occurring?
A2: While low temperatures slow down degradation, they do not entirely prevent it. The inherent reactivity of the aromatic amine group makes it susceptible to slow oxidation even under refrigerated conditions. The rate of degradation will also be influenced by the solvent, pH, and the presence of dissolved oxygen.
Q3: Is this compound sensitive to light?
A3: Yes, pyrazole derivatives can be photosensitive.[3][4][5] Exposure to UV or even ambient light can provide the energy to initiate photodegradation pathways, which may include N-H bond cleavage and rearrangement of the heterocyclic ring.[4][5] It is crucial to protect solutions of this compound from light.
Q4: How does the pH of my solution affect the stability of the compound?
A4: The pH of the solution is a critical factor. Aromatic amines can be less stable in acidic aqueous solutions.[6] The protonation state of the amine can influence its susceptibility to both oxidation and hydrolysis. It is essential to determine the optimal pH range for your specific application through systematic studies.
Q5: Can the choice of solvent impact the stability of my compound?
A5: Absolutely. The stability of amines can be significantly influenced by the solvent.[6] Polar protic solvents may facilitate certain degradation pathways, while aprotic solvents might offer better stability. The solubility of oxygen, which is a key player in oxidation, also varies between solvents.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving stability issues with this compound in solution.
Issue 1: Rapid Degradation and Color Change in Solution
Symptoms:
-
Noticeable color formation (yellow, brown, or pink) within hours or a few days.
-
Significant decrease in compound concentration as measured by HPLC or other analytical methods.
-
Appearance of new peaks in the chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of experimental results using the same stock solution over time.
-
Drifting baseline or appearance of unexpected peaks in analytical readouts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a method to determine the optimal pH for the stability of this compound in an aqueous or co-solvent system.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Co-solvent if required for solubility (e.g., acetonitrile, DMSO).
-
HPLC system with a suitable column and detection method.
-
pH meter.
-
Incubator or water bath.
Procedure:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent.
-
In separate amber vials, prepare solutions of the compound at a fixed concentration in each of the different pH buffers. Keep the percentage of any organic co-solvent consistent across all samples.
-
Take an initial sample (t=0) from each vial for HPLC analysis to determine the initial concentration.
-
Incubate the vials at a controlled temperature (e.g., 25°C and an accelerated condition like 40°C).[7][8][9]
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), withdraw aliquots from each vial and analyze by HPLC.
-
Plot the percentage of the compound remaining versus time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Protocol 2: Enhancing Stability with Antioxidants and Chelating Agents
This protocol provides a framework for selecting and testing the effectiveness of antioxidants and chelating agents.
Materials:
-
Solution of this compound in the chosen solvent and optimal pH buffer (from Protocol 1).
-
Antioxidant stock solutions (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid).[10][11][12]
-
Chelating agent stock solution (e.g., Disodium EDTA).[10]
-
HPLC system.
Procedure:
-
Prepare several aliquots of your compound's solution.
-
To these aliquots, add different antioxidants at varying concentrations (see table below for suggestions). Include a control sample with no additives.
-
If metal ion contamination is suspected, also prepare a sample containing a chelating agent like EDTA.
-
Store the samples under both ambient and accelerated (e.g., 40°C/75% RH) conditions, protected from light.[7][9]
-
Analyze the samples by HPLC at regular intervals to monitor the concentration of the parent compound.
-
Compare the degradation rates of the stabilized solutions to the control.
Table 1: Suggested Starting Concentrations for Stabilizers
| Stabilizer | Type | Solvent System | Typical Starting Concentration |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger | Organic/Lipophilic | 0.01% - 0.1% (w/v) |
| Ascorbic Acid (Vitamin C) | Oxygen scavenger | Aqueous | 0.05% - 0.2% (w/v) |
| Sodium Metabisulfite | Oxygen scavenger | Aqueous | 0.01% - 0.1% (w/v) |
| Disodium EDTA | Chelating agent | Aqueous | 0.01% - 0.05% (w/v) |
Degradation Pathway Overview
The primary degradation pathway for this compound is the oxidation of the aromatic amine. This can proceed through a free-radical mechanism, leading to the formation of colored oligomers or polymers.
Caption: Simplified oxidative degradation pathway.
Summary of Best Practices for Stability Enhancement
| Parameter | Recommendation | Rationale |
| Light Exposure | Store solutions in amber glass vials or protect from light with opaque wrapping. | Prevents photodegradation.[3][4][5] |
| Oxygen Exposure | Use deoxygenated solvents by sparging with an inert gas (N₂ or Ar). | Minimizes oxidative degradation. |
| pH | Determine and use the optimal pH for stability via experimental studies. | Amine stability is often pH-dependent.[6][13] |
| Temperature | Store stock solutions at low temperatures (e.g., -20°C or -80°C) for long-term storage. | Reduces the rate of all chemical degradation pathways. |
| Additives | Consider the use of antioxidants (e.g., BHT, ascorbic acid) and/or chelating agents (e.g., EDTA). | Scavenges free radicals and sequesters catalytic metal ions.[10][11][12] |
| Solution Preparation | Prepare solutions fresh whenever possible. If using stock solutions, qualify their stability over the intended period of use. | Avoids using partially degraded material which can lead to inconsistent results. |
By implementing these troubleshooting guides, protocols, and best practices, researchers can significantly enhance the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. [Link]
- De Villiers, M. M. (2017). Antioxidants. In A Practical Guide to Contemporary Pharmacy Practice (3rd ed., pp. 216-223). Lippincott Williams & Wilkins.
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters. [Link]
- Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society.
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). [Link]
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]
-
A Short Review on Pyrazole Derivatives and their Applications. (2014). ResearchGate. [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001). PubMed. [Link]
- Minero, C., Lucchiari, M., Maurino, V., & Vione, D. (2014).
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2018). MDPI.
- Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2020). RSC Publishing. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (2010). NIH.
-
Rational use of antioxidants in solid oral pharmaceutical preparations. (2018). ResearchGate. [Link]
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Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]
- Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2014).
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
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Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (2020). ChemRxiv. [Link]
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.).
- Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.).
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Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]
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Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). NIH. [Link]
- Antioxidant stabilizer system for pharmaceutical formulations. (n.d.).
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Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2024). NIH. [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). ResearchGate. [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry.
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Technical Support Center: Addressing Resistance Mechanisms to Pyrazole-Based Drugs
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of pyrazole-based drug resistance. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2][3][4] However, the emergence of resistance is a significant clinical and research challenge.
This guide is structured to provide direct, actionable answers to common issues encountered in the lab. We will move from foundational questions to deep troubleshooting of specific experimental hurdles, grounding every recommendation in established science and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the nature of pyrazole drug resistance.
Question 1: What are the primary mechanisms of acquired resistance to pyrazole-based kinase inhibitors?
Acquired resistance to pyrazole-based drugs, like many targeted therapies, typically falls into three main categories:
-
On-Target Alterations: These are genetic changes in the target protein itself. The most common is the acquisition of point mutations within the kinase domain that directly interfere with drug binding.[5][6] A classic example is the development of mutations in the JAK2 kinase domain in patients treated with ruxolitinib.[5][7]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that provide the necessary signals for survival and proliferation, thus "bypassing" the inhibited target.[8][9] For instance, amplification of the MET proto-oncogene can confer resistance to EGFR inhibitors by activating downstream pathways like PI3K/AKT and MAPK/ERK independently of EGFR.[8]
-
Drug Efflux and Metabolism: Changes in how the cell processes the drug can also lead to resistance. This can involve the upregulation of drug efflux pumps (like P-glycoprotein) that actively remove the drug from the cell, or altered metabolic pathways that inactivate the compound more rapidly.
Question 2: I'm starting a new project. Which cell line models are best for studying resistance to a novel pyrazole compound?
The ideal approach is multi-faceted:
-
Start with a Sensitive Cell Line: Begin with a well-characterized cell line known to be sensitive to inhibitors of the target pathway. This will be your baseline for all experiments.
-
Generate a Resistant Model: The gold standard is to generate your own resistant cell line. This is typically done by long-term culture of the sensitive parent line with gradually increasing concentrations of your pyrazole drug. This method more closely mimics the clinical development of acquired resistance.
-
Utilize Isogenic Pairs: If possible, use or create isogenic cell lines where a specific resistance mutation is knocked in or knocked out. This provides the cleanest system for studying the direct effects of a single genetic alteration.
-
Patient-Derived Models: For translational relevance, patient-derived xenografts (PDXs) or cell lines established from resistant tumors are invaluable, though they are more complex to work with.
Question 3: How do I confirm if my resistant cell line has an on-target mutation versus a bypass pathway?
A systematic approach is required:
-
Sequence the Target Gene: The first step is to perform Sanger or next-generation sequencing (NGS) of the drug's target kinase in your resistant cell line. Compare this sequence to the sensitive parent line to identify any acquired mutations.
-
Phospho-Proteomic Profiling: Use techniques like Western blotting or phospho-proteomic arrays to assess the activation state of the target and key downstream effectors (e.g., p-AKT, p-ERK). If the direct target remains inhibited but downstream signals are active, this strongly suggests a bypass mechanism.[8]
-
Functional Assays: If a mutation is found, you must validate its function. Clone the mutant gene and express it in the sensitive parent cell line. If it confers resistance, you have validated your on-target mechanism.
Core Mechanisms of Pyrazole Drug Resistance
The following diagram illustrates the primary routes by which a cancer cell can evade the effects of a pyrazole-based kinase inhibitor.
Caption: Overview of pyrazole drug action and resistance.
Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides a decision-tree approach to common experimental problems.
Scenario 1: My IC50 values from cell viability assays are inconsistent between experiments.
Inconsistent IC50 values are a frequent and frustrating issue. Before questioning the biology, scrutinize the assay methodology.
Question: I've repeated my cell viability assay (e.g., MTT, WST-1) three times, and the IC50 for my resistant line keeps shifting. What's going on?
Answer & Troubleshooting Workflow:
High variability in viability assays often stems from subtle inconsistencies in experimental setup.[10][11] Follow this workflow to diagnose the issue.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting IC50 variability.
Scenario 2: I've identified a bypass pathway, but can't validate it functionally.
Question: My phosphoproteomics data suggests that the HER2/AKT pathway is upregulated in my resistant cells.[8] However, when I co-treat with my pyrazole drug and a HER2 inhibitor, I don't see a synergistic effect or restoration of sensitivity. Why?
Answer & Potential Causes:
This is a common challenge where initial 'omics' data doesn't translate into a clear functional outcome. Here are the likely reasons:
-
Redundant Bypass Pathways: The cells may have activated multiple bypass pathways simultaneously. Inhibiting only one (HER2) is insufficient to shut down the pro-survival signaling. The resistance may be driven by a combination of HER2 and another pathway, like MET or AXL activation.
-
Insufficient Inhibition: The concentration of the second inhibitor (the HER2 inhibitor) may not be optimal. You must perform a dose-matrix (checkerboard) assay to test a range of concentrations of both drugs to identify potential synergy.
-
The Pathway is an Epiphenomenon: The observed upregulation of the HER2 pathway might be a consequence of resistance, not the cause. It could be a downstream effect of a more fundamental change.
-
Incorrect Downstream Node: The critical signaling node for the bypass might not be AKT. It's possible HER2 is signaling through an alternative effector like STAT3. A broader analysis of downstream signaling is needed.
Recommended Next Steps:
-
Perform a Dose-Matrix (Checkerboard) Assay: This is non-negotiable. It will quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Broaden Your Western Blot Analysis: Probe for other key signaling nodes downstream of HER2 (e.g., p-STAT3, p-ERK, p-S6K) to confirm which pathways are truly being reactivated.
-
Use Genetic Tools: Use siRNA or shRNA to knock down HER2 in the resistant cells. If HER2 is a critical bypass mechanism, its depletion should re-sensitize the cells to the original pyrazole drug. This is often a more definitive experiment than using a second small molecule inhibitor.
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for core experiments in resistance studies.
Protocol 1: Generation of a Drug-Resistant Cell Line by Dose Escalation
Objective: To mimic acquired resistance by culturing a sensitive cancer cell line with a pyrazole-based drug over an extended period.
Methodology:
-
Determine Initial Dosing: Start by treating the parental (sensitive) cell line with the pyrazole drug at its IC20 (the concentration that inhibits 20% of cell growth). This low pressure selects for resistant clones without causing massive cell death.
-
Initial Culture: Culture the cells in media containing the IC20 of the drug. Change the media every 2-3 days.
-
Monitor and Escalate: Monitor the cells for recovery of normal growth rates. Once the cells are proliferating at a rate similar to the untreated parental line, they have adapted. At this point, double the drug concentration.
-
Repeat Escalation: Repeat Step 3, gradually increasing the drug concentration. This process can take several months. The goal is to reach a final concentration that is at least 10-fold higher than the original IC50 of the parental line.
-
Isolate and Expand Clones: Once a resistant population is established, you can either maintain it as a polyclonal population or isolate single-cell clones using limiting dilution or cell sorting. Clonal lines provide more consistent results but may not represent the full heterogeneity of the resistant population.
-
Characterize and Bank: Fully characterize the new resistant line. At a minimum, determine its new IC50 and compare it to the parental line. Perform sequencing of the target gene and bank vials of the cells at a low passage number.
Protocol 2: Validation of a Resistance Mutation via Site-Directed Mutagenesis
Objective: To confirm that a specific mutation identified in a resistant cell line is sufficient to confer resistance. This protocol uses a PCR-based method to introduce the mutation into a wild-type expression plasmid.[12][13][14][15][16]
Materials:
-
High-fidelity DNA polymerase (e.g., Platinum SuperFi II).[16]
-
Wild-type (WT) expression plasmid containing the cDNA of the target kinase.
-
Two mutagenic primers, complementary to each other, containing the desired mutation.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Methodology:
-
Primer Design: Design two overlapping primers (~25-45 bp) that contain the desired mutation in the middle. The primers should be complementary to opposite strands of the plasmid.
-
Mutagenesis PCR: Set up a PCR reaction using the high-fidelity polymerase, the WT plasmid as a template, and the mutagenic primers. The polymerase will amplify the entire plasmid, incorporating the mutation.
-
Key Consideration: Use a polymerase with proofreading activity to minimize secondary mutations. The number of PCR cycles should be kept low (12-18 cycles) to prevent errors.[16]
-
-
DpnI Digestion: After the PCR, add DpnI enzyme directly to the reaction mix and incubate for 1-2 hours at 37°C. DpnI specifically digests methylated DNA. The template plasmid, having been isolated from E. coli, will be methylated and destroyed. The newly synthesized, mutated plasmid is unmethylated and will remain intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Selection and Sequencing: Plate the bacteria on selective agar plates (containing the appropriate antibiotic). Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA (miniprep).
-
Sequence Verification: Sequence the entire coding region of the gene in the isolated plasmids to confirm that only the desired mutation has been introduced.
-
Functional Validation: Transfect the validated mutant plasmid and the WT plasmid into the sensitive parental cell line. After 24-48 hours, treat the cells with a range of concentrations of the pyrazole drug and perform a cell viability assay. If the mutation confers resistance, the cells expressing the mutant protein will have a significantly higher IC50 than those expressing the WT protein.
Example of a Bypass Signaling Pathway
This diagram shows how MET amplification can bypass inhibition of a primary oncogenic driver like BRAF V600E by a pyrazole-like inhibitor (e.g., Vemurafenib).
Caption: MET amplification as a bypass resistance mechanism.
References
- Anbar, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- An, Y., et al. (n.d.). An easy-to-use site-directed mutagenesis method with a designed restriction site for convenient and reliable mutant screening. NIH.
- Cai, W., et al. (n.d.). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. NIH.
- Katayama, R., et al. (2011). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.
- Koppikar, P., et al. (2012).
- Lito, J.A., et al. (2013). Pharmacodynamic Effects and Mechanisms of Resistance to Vemurafenib in Patients With Metastatic Melanoma. Journal of Clinical Oncology, 31(12), 1538-1541.
- Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
- Promega Corporation. (2021).
- Shetage, A. S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Thermo Fisher Scientific. (n.d.).
- Trisha, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Cancers, 5(3), 1037-1057.
- U.S. National Library of Medicine. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Verma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2139-2160.
- Vilar, S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660991.
- Zarrin, A. A., et al. (2020). High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach. Bio-protocol, 10(1), e3483.
- Zhang, L., et al. (2019). The role of MDM2 amplification and overexpression in therapeutic resistance of malignant tumors.
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- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 7. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. This molecule is a valuable heterocyclic scaffold in medicinal chemistry, notably as a key intermediate for developing selective inhibitors of p38 MAP kinase for anti-inflammatory agents.[1][2] This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis, moving from bench-scale experiments to larger-scale production.
The predominant and most efficient method for synthesizing this and similar 5-aminopyrazole derivatives is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[3] Specifically, this involves the reaction of 3-oxo-3-(4-fluorophenyl)propanenitrile with phenylhydrazine. This guide focuses on troubleshooting and optimizing this well-established synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the acid- or base-catalyzed condensation of 3-oxo-3-(4-fluorophenyl)propanenitrile with phenylhydrazine . This reaction typically proceeds in a protic solvent like ethanol or acetic acid and involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the aminopyrazole ring.[3]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up, the most critical parameters are:
-
Temperature Control: The reaction is often exothermic, especially during the initial condensation. Inadequate heat dissipation can lead to side reactions and impurity formation.
-
Reagent Addition Rate: Slow, controlled addition of one reagent to the other (e.g., phenylhydrazine to the β-ketonitrile solution) is crucial to maintain temperature and minimize local concentration spikes, which can favor dimer or polymer formation.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure consistent reaction kinetics and heat distribution. Inadequate mixing can lead to localized "hot spots" and incomplete conversion.
-
Solvent Selection & Volume: The solvent must be appropriate for the reaction temperature and fully solubilize the starting materials. The solvent volume (concentration) impacts reaction rate and product isolation efficiency.
Q3: How is the regioselectivity of the cyclization controlled?
A3: The reaction between an unsymmetrical 1,3-dicarbonyl equivalent (like our β-ketonitrile) and a substituted hydrazine can potentially lead to two regioisomers. In this specific synthesis, the desired 5-amino isomer is predominantly formed. This is governed by the relative electrophilicity of the carbonyl and nitrile carbons and the nucleophilicity of the two nitrogen atoms in phenylhydrazine. The initial attack of the more nucleophilic nitrogen of phenylhydrazine at the more electrophilic ketone carbonyl, followed by cyclization of the resulting imine with the nitrile group, directs the regioselectivity. Reaction conditions, such as pH, can influence this outcome.
Q4: What are the expected yields for this synthesis?
A4: On a laboratory scale, yields for this type of aminopyrazole synthesis are often reported in the range of 80-95%. However, upon scale-up, it is not uncommon to see an initial drop in yield due to the challenges mentioned in Q2. A well-optimized, scaled-up process should still target yields above 80%.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or Inconsistent Product Yield
Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the potential causes and how can I fix this?
A: Low and inconsistent yields are common issues when scaling up. Let's break down the likely culprits from starting materials to reaction completion.
| Potential Cause | Explanation & Troubleshooting Steps |
| Impure Starting Materials | Causality: The purity of both 3-oxo-3-(4-fluorophenyl)propanenitrile and phenylhydrazine is paramount. Phenylhydrazine, in particular, is susceptible to oxidation, appearing as a dark oil or solid. Oxidized phenylhydrazine is less reactive and introduces impurities. Solution: • Verify Purity: Always verify the purity of starting materials via NMR or HPLC before use. • Purify Phenylhydrazine: If oxidized (dark colored), consider distillation under reduced pressure or recrystallization of its hydrochloride salt. Use freshly purified material for best results. |
| Incomplete Reaction | Causality: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or catalyst deactivation. Solution: • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC system (e.g., 30% Ethyl Acetate in Hexane) can effectively track the consumption of the starting materials. • Extend Reaction Time: If starting material is still present, extend the reaction time at the set temperature. • Optimize Temperature: If the reaction is sluggish at a lower temperature (e.g., room temp), consider gently heating to 50-80°C. Classical Knorr pyrazole syntheses often benefit from heating.[4][5] |
| Side Reaction Pathways | Causality: At elevated temperatures or with incorrect stoichiometry, side reactions can consume starting materials. For instance, the β-ketonitrile can undergo self-condensation or hydrolysis. Phenylhydrazine can decompose. Solution: • Strict Temperature Control: Use a reactor with a cooling jacket to manage any exotherm. • Stoichiometry: Ensure a 1:1 molar ratio. A slight excess (1.05 eq) of phenylhydrazine can sometimes be used to drive the reaction to completion, but a large excess can complicate purification. |
| Poor Product Isolation | Causality: The product may be lost during workup or purification. 5-aminopyrazoles can have moderate solubility in certain aqueous/organic mixtures. Solution: • Optimize Crystallization: If isolating by crystallization, perform solubility studies to identify the ideal anti-solvent and temperature profile for maximizing recovery. A common method is to precipitate the product by adding the reaction mixture to ice water.[6] • pH Adjustment: The amino group is basic. Ensure the pH of the aqueous phase during extraction is neutral to basic to keep the product in the organic layer. |
Problem 2: Product is Off-Color or Fails Purity Specifications
Q: The isolated product is yellow, brown, or oily, and HPLC analysis shows multiple impurity peaks. What's going wrong?
A: Product discoloration and impurities are almost always linked to side reactions or degradation, often exacerbated during scale-up.
| Potential Cause | Explanation & Troubleshooting Steps |
| Oxidation of Phenylhydrazine | Causality: As mentioned, using oxidized phenylhydrazine is a primary cause of colored impurities that carry through the synthesis. Solution: • Use High-Purity Reagents: This is the most critical preventative step. • Inert Atmosphere: For large-scale reactions, consider running the synthesis under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation, especially if the reaction requires prolonged heating. |
| Formation of Regioisomer | Causality: While the 5-amino isomer is favored, conditions can sometimes allow for the formation of the 3-amino isomer. This impurity will have a similar mass but different chromatographic and spectroscopic properties. Solution: • Control Reaction Conditions: Ensure the reaction conditions (solvent, catalyst, temperature) are consistent with literature procedures known to favor the 5-amino isomer. Acidic conditions (e.g., using acetic acid as a solvent) are commonly used and can enhance regioselectivity. • Analytical Confirmation: Use 2D NMR (HMBC, NOESY) on a reference sample to definitively confirm the structure and regiochemistry of your desired product and any isolated impurities. |
| Thermal Degradation | Causality: The product itself or intermediates may degrade if exposed to excessive heat for too long. Solution: • Minimize Heat Exposure: Once the reaction is complete (as confirmed by IPC), proceed with workup promptly. Avoid prolonged heating. • Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to avoid decomposition. |
| Ineffective Purification | Causality: The chosen purification method (e.g., recrystallization, column chromatography) may not be effectively removing key impurities. Solution: • Recrystallization Solvent Screening: Screen a variety of solvents or solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane) to find conditions that maximize the differential solubility between the product and impurities. • Activated Carbon Treatment: If the color is due to highly conjugated, trace-level impurities, a treatment of the crude product solution with activated carbon followed by hot filtration can be very effective at removing color. |
Visualizing the Process: Synthetic Pathway and Troubleshooting Logic
To better understand the core reaction and the decision-making process for troubleshooting, the following diagrams are provided.
Synthetic Pathway
The diagram below outlines the key steps in the synthesis of this compound.
Caption: General workflow for the synthesis of the target aminopyrazole.
Troubleshooting Workflow: Low Yield
This decision tree illustrates a logical approach to diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
-
Astuti, P., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved January 26, 2026, from [Link]
-
Li, Y., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved January 26, 2026, from [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
Guerrero, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]
-
Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved January 26, 2026, from [Link]
-
MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]
-
Khan, M. (2019). synthesis of pyrazoles. YouTube. Retrieved January 26, 2026, from [Link]
-
Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Al-Matar, H. M., et al. (2010). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved January 26, 2026, from [Link]
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Validation & Comparative
Comparative Analysis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine: A Guide to its Putative Mechanism of Action as a p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the probable mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, a member of the pharmacologically significant pyrazole class of compounds. Based on robust evidence from closely related analogs, this document outlines its putative role as an inhibitor of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[1][2][3]
Herein, we compare its anticipated performance with established p38 MAP kinase inhibitors, SB203580 and BIRB 796 (Doramapimod), and provide detailed experimental protocols to facilitate further investigation into its biological activity.
Introduction to this compound and the Pyrazole Scaffold
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous biologically active molecules.[4] They are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] The versatility of the pyrazole scaffold has made it a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[4] The subject of this guide, this compound, is a synthetic pyrazole derivative with potential applications in therapies for inflammatory diseases and cancer.[4]
The Putative Mechanism of Action: Targeting the p38 MAP Kinase Pathway
The p38 MAP kinase signaling pathway is a critical cascade involved in cellular responses to stress, including inflammation.[5] Activation of p38 MAP kinase leads to the downstream activation of transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] Consequently, inhibitors of p38 MAP kinase have been actively pursued as therapeutic agents for a range of inflammatory conditions.[6][7]
Strong evidence for the mechanism of action of this compound comes from the discovery of a closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[1][2][3] X-ray crystallography studies of this analog bound to p38α revealed that the exocyclic amine at the 5-position of the pyrazole ring forms a crucial hydrogen bond with the side chain of threonine 106 within the ATP-binding pocket of the kinase.[1][2][3] This interaction is believed to be a key determinant of its potency and selectivity.[1][2][3]
Given the structural similarity, it is highly probable that this compound also functions as an ATP-competitive inhibitor of p38 MAP kinase, with the 5-amino group playing a pivotal role in binding to the enzyme's active site.
Comparative Analysis with Established p38 MAP Kinase Inhibitors
To provide context for the potential efficacy of this compound, we compare it to two well-characterized p38 MAP kinase inhibitors: SB203580, a first-generation pyridinylimidazole inhibitor, and BIRB 796 (Doramapimod), a potent and highly selective diaryl urea compound.[8][9][10][11]
| Feature | This compound (Putative) | SB203580 | BIRB 796 (Doramapimod) |
| Chemical Class | Pyrazole | Pyridinylimidazole | Diaryl urea |
| Binding Mode | ATP-competitive, likely H-bond with Thr106[1][2][3] | ATP-competitive[12] | Allosteric, binds to a site adjacent to the ATP pocket[9][11] |
| Selectivity | Expected to be high for p38α/β | Inhibits p38α and p38β, can inhibit other kinases at higher concentrations[13] | Highly selective for p38α, β, γ, and δ isoforms[10] |
| Reported IC50 (p38α) | Not yet reported | ~50-100 nM | ~0.1-1 nM[10] |
| Cellular Activity | Expected to inhibit pro-inflammatory cytokine production | Inhibits LPS-induced TNF-α and IL-6 production in various cell types[13] | Potently inhibits cytokine release and shows anti-proliferative effects[9][11] |
| Clinical Development | Preclinical | Widely used as a research tool, limited clinical development due to off-target effects and toxicity[6] | Advanced to Phase II clinical trials for inflammatory diseases[14] |
Experimental Protocols for Mechanistic Studies
To validate the proposed mechanism of action and quantify the inhibitory potential of this compound, the following experimental protocols are recommended.
In Vitro p38α Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant p38α kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by p38α in the presence and absence of the test compound. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method that detects the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare a solution of recombinant active p38α kinase in kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., ATF-2) and ATP in kinase assay buffer.[15]
-
-
Kinase Reaction:
-
Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.[16]
-
Incubate at room temperature for 30 minutes.[16]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[16]
-
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Monocytes
This assay assesses the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the p38 MAP kinase pathway in immune cells like monocytes, leading to the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human monocytic cells (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) in appropriate cell culture medium.
-
Seed the cells into a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors (SB203580, BIRB 796) in cell culture medium.
-
Pre-treat the cells with the compounds or vehicle for 1 hour.
-
-
LPS Stimulation:
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
TNF-α Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of recombinant human TNF-α to the plate.
-
Incubate, then wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, then wash the plate.
-
Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Determine the percentage of inhibition of TNF-α production for each compound concentration and calculate the IC50 value.
-
Conclusion
Based on the available evidence from closely related analogs, this compound is strongly positioned as a putative inhibitor of p38 MAP kinase. Its 5-amino-pyrazole scaffold is a key structural feature that likely confers potent and selective inhibitory activity. The comparative analysis with established inhibitors highlights its potential as a valuable research tool and a promising starting point for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a clear path for the definitive characterization of its mechanism of action and biological efficacy. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in determining its therapeutic potential.
References
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POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers. Available at: [Link]
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Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. PubMed Central. Available at: [Link]
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SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. Available at: [Link]
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BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Available at: [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PubMed Central. Available at: [Link]
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Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. ResearchGate. Available at: [Link]
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Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. ACS Publications. Available at: [Link]
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SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. Available at: [Link]
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A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. Available at: [Link]
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The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. Available at: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ResearchGate. Available at: [Link]
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Challenge model of TNFα turnover at varying LPS and drug provocations. PubMed Central. Available at: [Link]
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BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. Available at: [Link]
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Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. University of Miami. Available at: [Link]
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A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. Available at: [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
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p38-mapk inhibitor sb203580: Topics by Science.gov. Science.gov. Available at: [Link]
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Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed. Available at: [Link]
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Doramapimod. PubChem. Available at: [Link]
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1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. Available at: [Link]
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3-(4-Methylphenyl)-1H-pyrazol-5-amine. BuyersGuideChem. Available at: [Link]
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A Comparative Validation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a Kinase Inhibitor
This guide provides a comprehensive technical comparison of the novel compound, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, as a potential kinase inhibitor. We will explore its inhibitory activity against key kinases implicated in disease, p38 Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR), and benchmark its performance against established inhibitors, SB 203580 and Gefitinib, respectively. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and comparative data to support the validation of this pyrazole-based compound.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives having been investigated for therapeutic potential in oncology and inflammatory diseases. The subject of this guide, this compound, represents a promising candidate for targeted therapy. Its structural features suggest a potential interaction with the ATP-binding pocket of various kinases. This guide outlines a systematic approach to validate its efficacy and selectivity.
In Vitro Kinase Inhibition: A Head-to-Head Comparison
The initial step in validating a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase. For this purpose, we employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]
Comparative Inhibitory Activity Against p38α MAPK and EGFR
In this analysis, we compare the inhibitory potency of this compound against p38α MAPK and EGFR with that of the well-characterized inhibitors SB 203580 (for p38α) and Gefitinib (for EGFR).[2] The half-maximal inhibitory concentration (IC50) is the primary metric for this comparison.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α MAPK | 45 |
| SB 203580 | p38α MAPK | 34 |
| This compound | EGFR | 250 |
| Gefitinib | EGFR (sensitive cell lines) | 3 - 390[3] |
Data Interpretation: The hypothetical data presented above suggests that this compound is a potent inhibitor of p38α MAPK, with an IC50 value comparable to the established inhibitor SB 203580. The compound also demonstrates inhibitory activity against EGFR, albeit at a higher concentration, indicating a degree of selectivity for p38α over EGFR in this in vitro setting.
Experimental Protocol: ADP-Glo™ Kinase Assay[1][6]
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase, substrate, and varying concentrations of the inhibitor.[4]
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for the desired period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.[4]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Activity and Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess the compound's activity in a cellular context. This step validates that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Inhibition of Substrate Phosphorylation in a Cellular Context
We will utilize Western blotting to measure the phosphorylation of downstream substrates of p38 MAPK (e.g., MAPKAPK2) and EGFR (e.g., EGFR autophosphorylation) in response to treatment with our test compound and the respective reference inhibitors.
| Compound | Cell Line | Target Pathway | Cellular IC50 (nM) |
| This compound | A549 (NSCLC) | p38 MAPK (p-MAPKAPK2) | 150 |
| SB 203580 | THP-1 (monocytic) | p38 MAPK (cytokine production) | 50-100 |
| This compound | PC-9 (NSCLC, EGFR mutant) | EGFR (p-EGFR) | 800 |
| Gefitinib | PC-9 (NSCLC, EGFR mutant) | EGFR (cell viability) | ~30[5] |
Data Interpretation: The hypothetical cellular data indicates that this compound effectively inhibits the p38 MAPK pathway in a cellular environment, as evidenced by a potent IC50 for the reduction of MAPKAPK2 phosphorylation. The compound also shows activity against the EGFR pathway in cells, but with a significantly higher IC50, reinforcing the selectivity observed in the in vitro assays.
Experimental Protocol: Western Blot for Phosphorylated Proteins[8][9]
-
Cell Culture and Treatment: Plate cells (e.g., A549 for p38, PC-9 for EGFR) and allow them to adhere. Treat the cells with a range of concentrations of the test and reference inhibitors for a specified duration. Stimulate the relevant pathway if necessary (e.g., with a cytokine for the p38 pathway).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer.[6] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MAPKAPK2 or anti-phospho-EGFR) overnight at 4°C.[7]
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like actin.
-
Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation and calculate the cellular IC50.
Antiproliferative Effects and Cytotoxicity
A key desired outcome for many kinase inhibitors, particularly in oncology, is the inhibition of cancer cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[9]
Comparative Cell Viability in Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
| This compound | A549 (p38 relevant) | 2.5 |
| This compound | PC-9 (EGFR dependent) | 8.0 |
| Gefitinib | PC-9 (EGFR dependent) | ~0.03[5] |
Data Interpretation: The hypothetical growth inhibition (GI50) data suggests that this compound has a more pronounced antiproliferative effect on the A549 cell line, where p38 signaling can play a pro-survival role, compared to the PC-9 cell line, which is highly dependent on EGFR signaling. This aligns with the observed kinase selectivity.
Experimental Protocol: MTT Cell Viability Assay[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear overview of the validation process and the biological context, we present the following diagrams generated using Graphviz.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified p38 MAPK signaling pathway.
Conclusion
This guide outlines a comprehensive and logical workflow for the initial validation of this compound as a kinase inhibitor. The presented hypothetical data suggests that this compound is a potent and selective inhibitor of the p38 MAPK pathway, with corresponding antiproliferative effects in a relevant cancer cell line. The direct comparison with established inhibitors like SB 203580 and Gefitinib provides a crucial benchmark for its potential as a therapeutic agent. Further investigation, including broad kinase panel screening for selectivity and in vivo studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein serve as a self-validating framework for researchers to conduct these and similar investigations with scientific rigor.
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Guerrouahen, B. S., et al. (2020). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. Cancers, 12(9), 2439. Retrieved from [Link]
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Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1104. Retrieved from [Link]
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Sordella, R., et al. (2004). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 4, 79. Retrieved from [Link]
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Cohen, S. B., & Firestein, G. S. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 73(9), 1605–1608. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). FDA grants accelerated approval to sunvozertinib for metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations. Retrieved from [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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Costa, C., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Retrieved from [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Poolbeg Pharma. (2023). POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers in Immunology, 14. Retrieved from [Link]
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Jha, A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6685. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
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Cargnello, M., & Roux, P. P. (2011). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Microbiology and Molecular Biology Reviews, 75(3), 515–533. Retrieved from [Link]
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American Association for Cancer Research. (2025). New EGFR Inhibitor Approved for Lung Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]
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Chen, Y. L., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(21), 15538–15551. Retrieved from [Link]
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An In Vivo Efficacy and Comparative Analysis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in a Murine Model of Rheumatoid Arthritis
This guide provides a comprehensive framework for the in vivo validation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (herein referred to as Compound-FPPA), a novel small molecule inhibitor. Based on its structural similarity to known kinase inhibitors, Compound-FPPA is hypothesized to be a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key node in inflammatory signaling pathways.[1][2]
This document outlines a head-to-head comparison of Compound-FPPA's efficacy against a standard-of-care therapeutic, Methotrexate, and a clinical-stage comparator, Neflamapimod, in a preclinical model of rheumatoid arthritis (RA). The protocols and methodologies are designed to provide researchers and drug development professionals with a robust system for evaluating the therapeutic potential of this compound.
Scientific Rationale: Targeting the p38 MAPK Pathway in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and the progressive destruction of cartilage and bone.[3] A central signaling pathway implicated in the pathogenesis of RA is the p38 MAPK cascade.[4] Environmental stresses and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), activate a three-tiered kinase cascade that culminates in the phosphorylation and activation of p38 MAPK.[5]
Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases. This leads to the increased expression of key inflammatory mediators like IL-6, IL-8, and matrix metalloproteinases (MMPs), which collectively drive the inflammatory response and joint degradation characteristic of RA.[5][6] Therefore, inhibiting p38 MAPK is a rational and targeted therapeutic strategy to disrupt this inflammatory cascade.[7] While several p38 MAPK inhibitors have entered clinical trials, challenges with efficacy and safety have highlighted the need for new chemical entities with improved pharmacological profiles.[5]
The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design.[1] Notably, compounds with a 5-amino-1-aryl-pyrazole core have shown high selectivity for p38 MAPK, forming a unique hydrogen bond with the kinase's hinge region, which contributes to their potency and selectivity.[1] Compound-FPPA, sharing this core structure, is therefore a promising candidate for evaluation as a next-generation p38 MAPK inhibitor for RA.
Caption: p38 MAPK signaling pathway in inflammation.
Comparative Compound Selection
To rigorously evaluate the efficacy of Compound-FPPA, a multi-arm study is proposed, including both a standard-of-care and a mechanistically similar clinical comparator.
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| Compound-FPPA | Investigational | Putative p38 MAPK Inhibitor | The primary test article to be validated. |
| Vehicle Control | Control | Inert Carrier | Establishes the baseline disease progression in the model. |
| Methotrexate | DMARD (Standard-of-Care) | Dihydrofolate Reductase Inhibitor | The most common first-line therapy for RA, providing a clinically relevant benchmark.[8] |
| Neflamapimod (VX-745) | Clinical Comparator | p38α MAPK Inhibitor | A well-characterized p38 MAPK inhibitor that has undergone clinical testing, allowing for a direct comparison of on-target efficacy.[9] |
In Vivo Experimental Design: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard for preclinical RA studies as it shares significant immunological and pathological characteristics with the human disease.[10][11]
Caption: Experimental workflow for the CIA mouse model.
Detailed Protocol
Animals:
-
Strain: Male DBA/1 mice, 7-9 weeks old.[12]
-
Housing: Specific Pathogen-Free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
-
Acclimation: Minimum of 7 days before the start of the experiment.[12]
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice. Administer a 100 µL subcutaneous injection at the base of the tail with an emulsion containing 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).[12]
-
Day 21 (Booster Immunization): Anesthetize mice. Administer a 100 µL subcutaneous injection at a different site on the tail base with an emulsion containing 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[13]
Treatment Groups and Dosing:
-
Treatment will commence upon the first signs of arthritis (clinical score ≥ 1), typically between days 25-35.[10] Mice will be randomized into treatment groups.
-
Group 1 (Vehicle): Administered daily by oral gavage.
-
Group 2 (Compound-FPPA): 1, 5, and 25 mg/kg, administered daily by oral gavage. (Dose range is hypothetical for a novel compound).
-
Group 3 (Methotrexate): 2.5 mg/kg, administered intraperitoneally three times per week.[8]
-
Group 4 (Neflamapimod): 3 mg/kg, administered twice daily by oral gavage.[9][14]
Efficacy Endpoints and Measurements
Primary Endpoints:
-
Clinical Arthritis Score: Assessed daily using a standardized 0-4 scale per paw (total score 0-16).[12]
-
0 = Normal
-
1 = Mild swelling/erythema of one joint or digit
-
2 = Moderate swelling/erythema of multiple digits or ankle
-
3 = Severe swelling/erythema of the entire paw
-
4 = Maximal swelling/erythema and ankylosis
-
-
Paw Thickness: Measured daily using a digital caliper.
Secondary Endpoints (at study termination - Day 42):
-
Histopathology: Hind paws will be collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E). Joints will be scored for inflammation, pannus formation, and bone/cartilage erosion.
-
Serum Cytokine Analysis: Blood will be collected for the measurement of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (Luminex) or ELISA.
-
Pharmacodynamic (PD) Marker Analysis: Splenocytes or synovial tissue can be harvested to measure the phosphorylation status of p38 MAPK via Western Blot or Immunohistochemistry to confirm target engagement.
Data Presentation and Expected Outcomes
The efficacy of Compound-FPPA will be evaluated by its ability to reduce the clinical signs of arthritis compared to the vehicle and comparator groups. Data should be presented in clear, comparative tables.
Table 1: Proposed Dosing and Administration Regimen
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle | - | Oral Gavage | Daily |
| 2a | Compound-FPPA | 1 mg/kg | Oral Gavage | Daily |
| 2b | Compound-FPPA | 5 mg/kg | Oral Gavage | Daily |
| 2c | Compound-FPPA | 25 mg/kg | Oral Gavage | Daily |
| 3 | Methotrexate | 2.5 mg/kg | Intraperitoneal | 3x / week |
| 4 | Neflamapimod | 3 mg/kg | Oral Gavage | Twice Daily |
Table 2: Hypothetical Comparative Efficacy Data at Day 42
| Group | Mean Arthritis Score (± SEM) | % Inhibition | Mean Paw Thickness (mm ± SEM) | % Inhibition |
| Vehicle | 10.5 ± 1.2 | - | 3.8 ± 0.3 | - |
| Cmpd-FPPA (5 mg/kg) | 4.2 ± 0.8 | 60% | 2.5 ± 0.2 | 34% |
| Methotrexate | 5.5 ± 0.9 | 48% | 2.8 ± 0.2 | 26% |
| Neflamapimod | 4.8 ± 0.7 | 54% | 2.6 ± 0.2 | 32% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Path Forward
This guide details a robust preclinical strategy for the in vivo validation of Compound-FPPA. By employing the CIA mouse model and making direct comparisons to both the standard-of-care and a clinical-stage p38 MAPK inhibitor, this experimental design provides a comprehensive assessment of the compound's therapeutic potential.
A successful outcome, characterized by a dose-dependent reduction in arthritis severity that is superior or comparable to the active controls, would strongly support the continued development of Compound-FPPA. Subsequent studies should focus on elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, exploring its safety profile in formal toxicology studies, and confirming its mechanism of action through rigorous target engagement and selectivity profiling.
References
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Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. Available at: [Link]
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Jiang, Y., et al. (2022). Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration. Nature Communications, 13(1), 5543. Available at: [Link]
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Clark, A. R. (2012). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal, 6, 209–219. Available at: [Link]
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Nowak, B., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Central-European Journal of Immunology, 35(3), 130-137. Available at: [Link]
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ALZFORUM. Neflamapimod. Available at: [Link]
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AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
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Genovese, M. C. (2009). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Rheumatology, 4(1), 37-44. Available at: [Link]
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Hope, H. R., et al. (2012). In Vitro Target Validation and in Vivo Efficacy of p38 MAP Kinase Inhibition in Established Chronic Collagen-Induced Arthritis Model: A Pre-Clinical Study. PLoS ONE, 7(10), e48494. Available at: [Link]
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ResearchGate. The positive effects of neflamapimod on pathology and function in Ts2... Available at: [Link]
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Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101712. Available at: [Link]
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Duffy, K. E., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. Scientific Reports, 9(1), 5519. Available at: [Link]
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ResearchGate. High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Available at: [Link]
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EIP Pharma. (2017). NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER'S DISEASE. Available at: [Link]
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MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]
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Alsaleh, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14041. Available at: [Link]
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The Journal of Organic Chemistry. Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Available at: [Link]
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Alam, J. J., et al. (2021). A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 7(1), e12160. Available at: [Link]
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Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Available at: [Link]
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Hammaker, D., et al. (2016). Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6. Arthritis Research & Therapy, 18, 6. Available at: [Link]
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ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]
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Introduction: The Enduring Importance of the Pyrazole Scaffold
An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis for the Modern Researcher
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of chemical sciences.[1][2] Its derivatives are foundational components in numerous blockbuster pharmaceuticals, including the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil (Viagra).[3] Beyond medicine, substituted pyrazoles are integral to agrochemicals and materials science.[3][4] This widespread utility has driven a continuous quest for efficient, selective, and versatile synthetic methodologies.
This guide provides a comparative analysis of the most significant synthetic routes to substituted pyrazoles. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. Our focus is on providing the insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning.
The Classical Cornerstone: Knorr Synthesis and Related Condensations
The most traditional and widely employed method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883.[4][5] This approach remains a workhorse in organic synthesis due to its simplicity and the ready availability of starting materials.[6]
Mechanism and Causality
The Knorr synthesis proceeds through a well-established pathway.[7] The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.[7][8]
View DOT script for Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr Pyrazole Synthesis.
The Challenge of Regioselectivity
A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines, which can lead to the formation of two regioisomers. [3][4]The regiochemical outcome is determined by which carbonyl is attacked first by the more nucleophilic nitrogen of the hydrazine.
-
Steric Factors: The less sterically hindered carbonyl is generally favored for the initial attack.
-
Electronic Factors: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
Hydrazine Substitution: In a substituted hydrazine (e.g., phenylhydrazine), the unsubstituted -NH₂ group is typically more nucleophilic than the substituted -NHR group.
Controlling this regioselectivity is a key consideration. Gosselin and co-workers found that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can significantly improve regioselectivity compared to traditional protic solvents like ethanol, often furnishing the desired isomer with high preference. [1][4]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from procedures described in the literature for the reaction between a β-ketoester and a substituted hydrazine. [1][8][9]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum to afford 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a crystalline solid. Characterize the product by melting point and ¹H NMR spectroscopy. The expected yield is typically high, often exceeding 80-90%. [1]
Building from Unsaturated Precursors: Reactions of Hydrazines with α,β-Unsaturated Carbonyls
Another classical and powerful method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (e.g., chalcones) or ketones with a leaving group in the β-position. [2][4]
Mechanism: A Two-Stage Process
This synthesis is a two-step sequence:
-
Cyclocondensation: The reaction begins with a Michael-type addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and dehydration, analogous to the Knorr synthesis, to form a pyrazoline intermediate. [4]2. Aromatization: The pyrazoline is not aromatic. A subsequent oxidation step is required to remove two hydrogen atoms and form the stable, aromatic pyrazole ring. [4]Common oxidizing agents include iodine, manganese dioxide (MnO₂), or even air/oxygen in the presence of a suitable catalyst. [2][10]
View DOT script for Pyrazole Synthesis from Chalcones
Caption: Pyrazole synthesis from α,β-unsaturated ketones.
This approach is particularly valuable for synthesizing 1,3,5-trisubstituted pyrazoles and offers good regioselectivity, as the initial Michael addition typically proceeds in a predictable manner.
Modern Approaches: [3+2] Cycloaddition Reactions
1,3-dipolar cycloadditions represent a highly efficient and atom-economical strategy for constructing the pyrazole ring. [3]These reactions involve the [3+2] cycloaddition of a three-atom dipole (the 1,3-dipole) with a two-atom component (the dipolarophile).
Mechanism and Key Variants
-
Alkynes and Diazo Compounds (Pechmann Synthesis): This is a classic example where an alkyne (dipolarophile) reacts with a diazo compound (1,3-dipole) to form a pyrazole directly. [11]The reaction's regioselectivity is governed by the electronic properties of both components. [4]A significant advantage is the direct formation of the aromatic ring without needing a separate oxidation step. However, the handling of potentially explosive diazo compounds requires caution.
-
Alkynes and Sydnones: Sydnones are stable, mesoionic heterocyclic compounds that act as 1,3-dipoles. Their reaction with alkynes provides a powerful and often highly regioselective route to pyrazoles under mild conditions. [12]This method avoids the need for hazardous diazoalkanes.
Experimental Protocol: Base-Mediated [3+2] Cycloaddition of a Sydnone and an Alkyne
This protocol is a representative example based on modern cycloaddition methodologies. [12]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-phenylsydnone (162 mg, 1.0 mmol) and the desired terminal alkyne (1.2 mmol).
-
Solvent and Base: Add 5 mL of anhydrous toluene, followed by the addition of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.15 mL, 1.0 mmol).
-
Reaction: Stir the mixture at 80°C. Monitor the reaction by TLC until the starting sydnone is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired substituted pyrazole.
The Frontier: Metal-Catalyzed and Multicomponent Syntheses
Modern organometallic chemistry has opened new avenues for pyrazole synthesis, offering unparalleled efficiency and scope.
-
Metal-Catalyzed Couplings: Palladium and copper catalysts enable multicomponent reactions, coupling, for example, a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide in a single pot to generate complex pyrazoles. [13]Ruthenium catalysts can mediate the acceptorless dehydrogenative coupling of 1,3-diols with hydrazines, using readily available alcohols as dicarbonyl surrogates and releasing only water and hydrogen gas as byproducts. [13][14]* C-H Functionalization: For pre-formed pyrazole rings, transition-metal-catalyzed C-H functionalization has emerged as a transformative strategy for late-stage diversification. [15]This allows for the direct installation of substituents onto the pyrazole core without the need for pre-functionalized starting materials, which is highly valuable in drug discovery programs. [3]* Multicomponent Reactions (MCRs): One-pot MCRs that combine aldehydes, 1,3-dicarbonyls, and hydrazines or diazo compounds provide rapid access to polysubstituted pyrazoles, often through a tandem Knoevenagel condensation/[3+2] cycloaddition sequence. [13][16] These advanced methods often exhibit broad substrate scope and excellent functional group tolerance but may require careful optimization of catalysts, ligands, and reaction conditions.
Comparative Summary of Synthetic Routes
The choice of synthetic strategy depends critically on the desired substitution pattern, available starting materials, and tolerance for potential side products.
| Synthetic Route | Core Reactants | Key Advantages | Key Limitations | Regioselectivity Control |
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Simple, well-established, readily available starting materials, often high yields. [4][10] | Can produce mixtures of regioisomers with unsymmetrical substrates. [3][4] | Moderate; influenced by sterics, electronics, and solvent choice. [1][4] |
| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone + Hydrazine | Good for 1,3,5-trisubstituted pyrazoles; predictable regiochemistry from Michael addition. [2] | Requires a separate oxidation step to achieve aromatization. [4] | Generally high, directed by the initial Michael addition. |
| [3+2] Cycloaddition | Alkyne + Diazo Compound/Sydnone | High atom economy, direct formation of aromatic ring, access to diverse substitution patterns. [12][13] | Diazo compounds can be hazardous; sydnones may require synthesis. [12] | Good to excellent, governed by frontier molecular orbital interactions. |
| Metal-Catalyzed Synthesis | Varies (e.g., Diols, Alkynes, etc.) | High efficiency, broad functional group tolerance, novel bond formations, C-H functionalization. [3][13] | Catalyst cost/toxicity, may require inert atmosphere and specialized ligands. | High; dictated by the catalyst and directing groups. |
Conclusion and Future Outlook
While classical methods like the Knorr synthesis remain indispensable for their simplicity, the field of pyrazole synthesis is increasingly defined by modern strategies that offer superior control and efficiency. [3+2] cycloadditions and metal-catalyzed reactions, including multicomponent strategies and late-stage C-H functionalization, have fundamentally expanded the chemical space accessible to researchers. These advanced techniques empower chemists to construct complex, highly substituted pyrazole scaffolds with a level of precision that was previously unattainable.
The future of pyrazole synthesis will likely focus on further enhancing sustainability and efficiency. The development of more environmentally benign catalytic systems, the use of flow chemistry for safer handling of reactive intermediates like diazo compounds, and the expansion of one-pot multicomponent reactions will continue to be major areas of research, ensuring that the "privileged" pyrazole scaffold remains at the forefront of chemical innovation.
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Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: ACS Publications - Organic Letters URL: [Link]
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Title: synthesis of pyrazoles Source: YouTube URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
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Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
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Title: Recent advances in bioactive pyrazoles Source: PubMed URL: [Link]
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Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC - NIH URL: [Link]
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Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL: [Link]
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Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: ResearchGate URL: [Link]
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Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles Source: ACS Publications - Organic Letters URL: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Analogs
Introduction: The Significance of Pyrazole Scaffolds and In Silico Screening
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Pyrazole derivatives are key components in several FDA-approved drugs, highlighting their clinical significance.[3] Their versatility stems from the five-membered heterocyclic ring which can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets like protein kinases.[1][4]
Molecular docking is an indispensable computational tool in modern drug discovery.[5] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[6] The primary goals are twofold: to predict the binding conformation and to estimate the binding affinity, usually represented as a scoring function or binding energy.[6][7] By comparing the docking scores and binding modes of a series of analogs, researchers can elucidate structure-activity relationships (SAR), prioritize compounds for synthesis, and guide the rational design of more potent and selective inhibitors.[8] This guide provides a comprehensive, field-proven workflow for conducting a comparative docking study of pyrazole analogs, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducible results.
The Comparative Docking Workflow: A Conceptual Overview
The entire process can be visualized as a funnel, starting with broad preparation steps and converging on the specific docking calculation, followed by detailed analysis. Each stage is critical for the validity of the final comparison.
Caption: Workflow for a comparative molecular docking study.
Detailed Experimental Protocols
This section outlines the step-by-step methodology using a combination of widely accessible and validated tools: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[9][10]
Part I: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure and prepare it for docking by adding necessary atoms and assigning charges, converting it from a static PDB file into a computationally ready PDBQT file.[11]
-
Obtain and Clean the Protein Structure:
-
Download the protein structure from the Protein Data Bank (PDB). For this example, let's consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for pyrazole inhibitors (PDB ID: 2QU5).[12]
-
Load the PDB file into UCSF Chimera.
-
Causality: We must remove molecules that are not part of our docking experiment. This includes water molecules (often not resolved accurately and can interfere with docking), co-factors, and any co-crystallized ligands (unless being used for defining the binding site). Use the command: delete solvent and manually delete other non-essential heteroatoms.
-
-
Add Hydrogens and Assign Charges:
-
Use the AddH tool in Chimera to add hydrogens to the protein. It is crucial to ensure correct protonation states, especially for residues like Histidine.
-
Use the Add Charge tool to assign partial charges. The AMBER force field is a standard choice.
-
Causality: Docking algorithms rely on force fields that calculate electrostatic and van der Waals interactions.[13] Correctly placed hydrogens and assigned partial charges are fundamental for the accurate calculation of binding energies.[14]
-
-
Save in PDBQT Format:
-
Save the prepared protein file in the AutoDock PDBQT format. This format includes the 3D coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part II: Ligand (Pyrazole Analog) Preparation
Each pyrazole analog must be converted into a 3D structure with correct charges and defined torsional flexibility.
-
Generate 3D Structures:
-
Draw your 2D pyrazole analogs in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save them in a common format like SDF or MOL2.
-
Use a program like Open Babel to convert the 2D structures into 3D.[6]
-
Causality: The starting conformation of the ligand can influence the docking result. Generating a low-energy 3D conformation is a critical first step.
-
-
Prepare Ligands for Docking:
-
Load each 3D ligand structure into AutoDockTools (ADT).[9]
-
ADT will automatically detect the root, set the rotatable bonds, and merge non-polar hydrogens.
-
Assign Gasteiger charges, which is a standard procedure for ligand charge calculation in the AutoDock suite.
-
Save each prepared analog in the PDBQT format.
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding pocket (flexible docking), which is more realistic than treating the ligand as a rigid body.[14]
-
Part III: Molecular Docking with AutoDock Vina
-
Define the Binding Pocket (Grid Box):
-
The "grid box" is a defined cubic space within the receptor where the docking algorithm will search for binding poses.
-
If you are using a receptor structure that contained a co-crystallized ligand, the most reliable method is to center the grid box on the position of that original ligand.
-
In AutoDockTools, you can specify the center and dimensions of the grid box. A typical size is 20x20x20 Ångströms, but it should be large enough to encompass the entire binding site.[15]
-
Causality: A well-defined search space is crucial. If it's too small, you might miss the correct binding pose. If it's too large, the computational time increases, and the chance of finding non-relevant poses grows.[16]
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Causality: The exhaustiveness parameter in Vina controls the thoroughness of the search. Higher values increase the probability of finding the global minimum energy pose but also increase computation time. A default value of 8 is often a good starting point.[16]
-
Part IV: Protocol Validation (Trustworthiness)
A docking protocol must be validated to ensure it can reproduce known experimental results.[17] The most common method is re-docking.[18]
-
Re-dock the Co-crystallized Ligand:
-
Take the ligand that was originally in the crystal structure (e.g., the ligand in PDB ID 2QU5).
-
Prepare and dock this ligand using the exact same protocol (protein preparation, grid box, Vina parameters) as you will use for your pyrazole analogs.
-
-
Calculate Root Mean Square Deviation (RMSD):
-
Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the two poses.
-
Interpretation: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol is reliable and capable of accurately predicting the binding mode.[18]
-
Data Presentation and Comparative Analysis
After docking all pyrazole analogs, the results must be systematically analyzed. The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.[19]
Interpreting the Docking Score: The binding affinity score represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[19] While these scores are excellent for ranking a series of related compounds, they are not absolute measures of binding energy.[7]
Comparative Data Summary
| Pyrazole Analog | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| Reference (Celecoxib) | -9.8 | His90, Gln192, Arg513 | 2 |
| Analog A (4-Cl-Ph) | -10.5 | Cys919, Asp1046, Glu885 | 3 |
| Analog B (4-MeO-Ph) | -9.2 | Cys919, Leu840, Val848 | 1 |
| Analog C (4-NO2-Ph) | -11.2 | Cys919, Asp1046, Phe1047 | 3 |
This is a hypothetical data table for illustrative purposes.
Detailed Pose Analysis:
Beyond the score, it is crucial to visually inspect the top-ranked poses for each analog using software like UCSF Chimera or PyMOL.[20]
-
Hydrogen Bonds: Identify key hydrogen bond donors and acceptors between the ligand and protein residues. These are strong, directional interactions critical for binding affinity and specificity.
-
Hydrophobic Interactions: Observe how non-polar parts of your pyrazole analogs fit into hydrophobic pockets of the receptor.
-
SAR Correlation: Correlate the structural differences between your analogs with their docking scores and interaction patterns. For example, in the table above, the electron-withdrawing nitro group in Analog C might be forming a stronger interaction with a specific residue compared to the methoxy group in Analog B, leading to a better score.[21] This aligns with findings where electron-withdrawing groups can enhance biological activity.[2]
Conclusion
A comparative docking study, when performed with rigor and proper validation, is a powerful tool for prioritizing pyrazole analogs in a drug discovery pipeline. It provides a structural hypothesis for the observed activity and guides the next cycle of molecular design. The key to a successful study lies not just in executing the software commands, but in understanding the underlying principles of each step—from meticulous preparation of molecules to the critical analysis of interaction patterns. By combining quantitative scores with qualitative visual inspection, researchers can move beyond simple ranking and gain true insight into the molecular determinants of binding.
References
-
SwissDock. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]
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Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
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Protein-ligand docking. (2019, October 19). Galaxy Training Network. Retrieved from [Link]
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Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). MDPI. Retrieved from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025, August 10). ResearchGate. Retrieved from [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). National Institutes of Health. Retrieved from [Link]
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Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022, January 23). MDPI. Retrieved from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). National Institutes of Health. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Institutes of Health. Retrieved from [Link]
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How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
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Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved from [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). MDPI. Retrieved from [Link]
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MolAr. (n.d.). Drug Discovery Software. Retrieved from [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. Retrieved from [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). National Institutes of Health. Retrieved from [Link]
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Case Studies in Analog Design. (2008, December). Drug Design Org. Retrieved from [Link]
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In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Schrödinger. (n.d.). Retrieved from [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved from [Link]
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Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]
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Binding Affinity via Docking: Fact and Fiction. (2018, July 30). National Institutes of Health. Retrieved from [Link]
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Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing. Retrieved from [Link]
-
DOCKING. (2024, November 14). Center for Computational Structural Biology. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega. Retrieved from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]
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#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020, May 6). YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
